2-Fluoro-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKISHZRDILIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-1-(4-fluorophenyl)ethanone
Section 1: Introduction and Overview
2-Fluoro-1-(4-fluorophenyl)ethanone, also known as 2-fluoro-4'-fluoroacetophenone, is a difluorinated ketone of significant interest to the fields of medicinal chemistry and drug development. As an α-fluoroketone, it possesses a unique electronic profile and reactivity that makes it a valuable synthetic intermediate. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this one highly sought after.
This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, reactivity, and analytical characterization of 2-Fluoro-1-(4-fluorophenyl)ethanone. As experimental data for this specific compound is not widely published, this document leverages established principles of physical organic chemistry and draws upon data from structurally similar analogs to present a robust, predictive profile for researchers and scientists. All key claims are supported by authoritative references to foundational chemical literature.
Section 2: Physicochemical and Structural Properties
The chemical identity and physical properties of 2-Fluoro-1-(4-fluorophenyl)ethanone are summarized below. Data for its direct precursor, 1-(4-fluorophenyl)ethanone, is provided for comparison.
Table 1: Chemical Identifiers and Properties
| Property | 2-Fluoro-1-(4-fluorophenyl)ethanone | 1-(4-fluorophenyl)ethanone (Precursor) |
| IUPAC Name | 2-Fluoro-1-(4-fluorophenyl)ethanone | 1-(4-fluorophenyl)ethanone |
| Synonyms | 2-Fluoro-4'-fluoroacetophenone | 4'-Fluoroacetophenone, p-Fluoroacetophenone |
| CAS Number | Not assigned / Not available | 403-42-9[1][2][3][4][5] |
| Molecular Formula | C₈H₆F₂O | C₈H₇FO[1][2][3] |
| Molecular Weight | 156.13 g/mol | 138.14 g/mol [1][4][6] |
| Appearance | Predicted: Colorless to light yellow liquid/low melting solid | Clear colorless to slightly yellow liquid[3] |
| Boiling Point | Estimated: >196 °C | 196 °C (lit.)[4][5] |
| Density | Estimated: >1.138 g/mL | 1.138 g/mL at 25 °C (lit.)[4] |
| Refractive Index | Estimated: >1.511 | n20/D 1.511 (lit.)[4] |
Structural Analysis: The molecule's reactivity is dictated by three key features:
-
The Carbonyl Group (C=O): An electrophilic center susceptible to nucleophilic attack.
-
The α-Fluorine Atom: A highly electronegative group that exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of both the carbonyl carbon and the α-carbon.
-
The para-Fluorophenyl Ring: The fluorine atom on the aromatic ring also has a strong inductive effect (-I) but a weaker resonance donating effect (+R). The net result is electron withdrawal from the carbonyl system, further enhancing its reactivity.
Section 3: Synthesis and Reactivity
Synthetic Strategy: Electrophilic Fluorination
The most logical and widely employed strategy for synthesizing α-fluoroketones is the electrophilic fluorination of a ketone enolate or its equivalent, such as a silyl enol ether.[7][8][9] This approach offers high regioselectivity. The parent ketone, 1-(4-fluorophenyl)ethanone, is commercially available and serves as the ideal starting material.[10]
Detailed Experimental Protocol (Representative)
-
Silyl Enol Ether Formation: To a solution of 1-(4-fluorophenyl)ethanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF at 0 °C, add trimethylsilyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Fluorination: In a separate flask, dissolve the crude silyl enol ether in acetonitrile. Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq) portion-wise at room temperature.[7][9] Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Core Reactivity Principles
α-Halogenated ketones are potent electrophiles, activated towards both nucleophilic addition at the carbonyl and Sₙ2 substitution at the α-carbon. The strong inductive effect of the α-fluorine atom enhances the electrophilicity of the carbonyl carbon.
However, a critical insight from field studies is that α-fluoroketones can be slightly less reactive towards nucleophilic addition (e.g., borohydride reduction) than their α-chloro or α-bromo analogs. This counter-intuitive effect is attributed to conformational preferences. For optimal reactivity, the C-X (carbon-halogen) bond should be orthogonal to the plane of the carbonyl group to allow for favorable orbital overlap. Computational studies suggest that due to stereoelectronic effects, this reactive conformation is less favored for fluorine compared to larger halogens.
Section 4: Analytical Characterization
Unambiguous identification of 2-Fluoro-1-(4-fluorophenyl)ethanone relies on a combination of modern spectroscopic techniques. The following data is predicted based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The presence of two distinct fluorine atoms will result in characteristic couplings.
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| ¹H NMR | 5.3 - 5.6 | Doublet | ²JH-F ≈ 47-50 | Protons on the α-carbon are split by the geminal fluorine. |
| 7.1 - 7.3 | Triplet or dd | ³JH-H ≈ 8-9, ³JH-F ≈ 8-9 | Aromatic protons ortho to the fluorine on the ring. | |
| 8.0 - 8.2 | Doublet of doublets | ³JH-H ≈ 8-9, ⁴JH-F ≈ 5-6 | Aromatic protons ortho to the carbonyl group. | |
| ¹³C NMR | 82 - 86 | Doublet | ¹JC-F ≈ 180-200 | The α-carbon shows a large one-bond coupling to its attached fluorine. |
| 115 - 117 | Doublet | ²JC-F ≈ 22 | Aromatic carbons ortho to the ring fluorine. | |
| 131 - 133 | Doublet | ³JC-F ≈ 10 | Aromatic carbons meta to the ring fluorine. | |
| 165 - 168 | Doublet | ¹JC-F ≈ 255 | Aromatic carbon directly bonded to the ring fluorine. | |
| 190 - 193 | Doublet | ³JC-F ≈ 2-4 | Carbonyl carbon coupled to the α-fluorine. | |
| ¹⁹F NMR | -105 to -115 | Singlet or narrow multiplet | - | Aromatic fluorine (para to carbonyl). |
| -210 to -230 | Triplet | ²JF-H ≈ 47-50 | Aliphatic fluorine on the α-carbon, split by the two adjacent protons. |
Note: Through-space H-F or C-F couplings, while possible for ortho-fluoroacetophenones, are not expected to be a dominant feature for this para-substituted isomer.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The electron-withdrawing nature of both fluorine atoms is expected to significantly influence the carbonyl stretching frequency.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | C-H (Aromatic) | Medium | Characteristic stretching of sp² C-H bonds. |
| ~1710 | C=O (Ketone) | Strong, Sharp | The frequency is shifted higher than in acetophenone (~1686 cm⁻¹) due to the strong inductive effects of both the α-F and p-F, which shorten and strengthen the C=O bond.[12] |
| ~1600, ~1500 | C=C (Aromatic) | Medium-Strong | Characteristic aromatic ring stretching vibrations.[12] |
| 1250 - 1100 | C-F (Aryl & Alkyl) | Strong | Strong absorptions are expected from both the aryl C-F and alkyl C-F bonds.[12] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.
-
Molecular Ion (M⁺): A peak at m/z = 156 is expected, corresponding to the molecular weight of C₈H₆F₂O.
-
Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage on either side of the carbonyl group.
The most significant fragment is expected to be the 4-fluorobenzoyl acylium ion (m/z 123) , which is highly stabilized by resonance. The loss of a neutral carbon monoxide (CO) molecule from this fragment would yield the 4-fluorophenyl cation at m/z = 95.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 30 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the resulting mass spectrum for the molecular ion peak (m/z 156) and key fragment ions (m/z 123, 95).
Section 5: Safety, Handling, and Storage
α-Haloketones are generally classified as hazardous chemicals and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for 2-Fluoro-1-(4-fluorophenyl)ethanone is not available, the hazards can be inferred from similar compounds.[3]
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep away from strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Always consult a compound-specific SDS before handling any chemical.
Section 6: Conclusion
2-Fluoro-1-(4-fluorophenyl)ethanone is a valuable fluorinated building block with a distinct chemical profile defined by its dual fluorine substitution. Its synthesis is accessible via electrophilic fluorination of its commercially available precursor. The compound's reactivity is dominated by the electrophilic nature of the carbonyl and α-carbon centers, with subtle conformational effects influencing its reaction rates compared to other α-haloketones. The predicted spectroscopic data provides a clear roadmap for its analytical characterization. This technical guide serves as a foundational resource for researchers aiming to utilize this and structurally related compounds in synthetic and medicinal chemistry programs.
References
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Royal Society of Chemistry. Supporting Information. Retrieved March 7, 2026, from [Link]
-
Cheméo. Ethanone, 1-(4-fluorophenyl)-. Retrieved March 7, 2026, from [Link]
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ResearchGate. Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved March 7, 2026, from [Link]
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2-Fluoro-1-(4-fluorophenyl)ethanone molecular weight and formula
An In-Depth Technical Guide to 2-Fluoro-1-(4-fluorophenyl)ethanone: Synthesis, Properties, and Applications
Introduction
2-Fluoro-1-(4-fluorophenyl)ethanone is a difluorinated ketone of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring an α-fluoro ketone moiety and a para-fluorinated phenyl ring, combines two key motifs known to modulate the biological and physicochemical properties of molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[1][2]. This guide provides a comprehensive overview of the compound's properties, a validated protocol for its synthesis, detailed spectroscopic analysis, and insights into its reactivity and potential applications for professionals in the field.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₆F₂O | Calculated |
| Molecular Weight | 156.13 g/mol | Calculated |
| IUPAC Name | 2-Fluoro-1-(4-fluorophenyl)ethanone | IUPAC Nomenclature |
| CAS Number | Not assigned | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from analogs[3] |
Synthesis: Electrophilic Fluorination of 4'-Fluoroacetophenone
The most direct and efficient route to synthesize 2-Fluoro-1-(4-fluorophenyl)ethanone is via the α-fluorination of a suitable precursor. The commercially available 1-(4-fluorophenyl)ethanone (also known as 4'-fluoroacetophenone) serves as the ideal starting material[3][4]. The introduction of the α-fluorine is achieved using an electrophilic fluorinating agent.
Causality of Experimental Choices: The choice of an electrophilic fluorination pathway is based on modern, reliable methodologies that offer high regioselectivity for the α-position of ketones[5]. Among various reagents, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is selected for its efficacy, stability, and relative ease of handling compared to other options like elemental fluorine[6][7]. The reaction is typically acid-catalyzed to promote the formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic fluorine source[7]. Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction.
Experimental Protocol
Materials:
-
1-(4-Fluorophenyl)ethanone (1.0 eq)[8]
-
Selectfluor® (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq, catalyst)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-fluorophenyl)ethanone (1.0 eq) and anhydrous acetonitrile. Stir the solution until the starting material is fully dissolved.
-
Catalyst Addition: Add trifluoroacetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Fluorination: In portions, add Selectfluor® (1.1 eq) to the stirred solution. The reaction may be slightly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-Fluoro-1-(4-fluorophenyl)ethanone.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone.
Spectroscopic Characterization
The structural confirmation of 2-Fluoro-1-(4-fluorophenyl)ethanone relies on standard spectroscopic techniques. The predicted spectra are based on well-documented data for similar α-fluoroacetophenones[9][10].
-
¹H NMR: The proton spectrum will be characterized by distinct signals for the aromatic and aliphatic protons. The two aromatic protons ortho to the carbonyl group will appear as a multiplet around 8.0 ppm, while the two protons ortho to the fluorine will be a multiplet around 7.2 ppm. The most characteristic signal will be the α-protons of the CH₂F group, which will appear as a doublet around 5.5 ppm due to coupling with the adjacent fluorine atom (²JHF ≈ 48 Hz).
-
¹³C NMR: The carbonyl carbon (C=O) is expected to appear as a doublet around 192 ppm due to coupling with the α-fluorine (²JCF). The α-carbon (CH₂F) will be a doublet around 88 ppm with a large one-bond coupling constant (¹JCF ≈ 180-200 Hz). The aromatic carbons will show characteristic splitting patterns due to coupling with their attached fluorine atom.
-
¹⁹F NMR: The spectrum will show two distinct signals. One for the aromatic fluorine atom (Ar-F) around -105 to -115 ppm and another for the aliphatic fluorine (C-F) around -210 to -230 ppm.
-
IR Spectroscopy: The infrared spectrum will provide clear evidence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch is expected at a relatively high wavenumber, around 1700-1715 cm⁻¹, due to the electron-withdrawing inductive effect of both fluorine atoms[9]. Strong C-F stretching bands will be visible in the 1250-1100 cm⁻¹ region.
Reactivity and Potential Applications
Reactivity: The chemistry of 2-Fluoro-1-(4-fluorophenyl)ethanone is dominated by the α-fluoro ketone functional group. This moiety serves as a potent electrophile at two positions:
-
The Carbonyl Carbon: It is susceptible to nucleophilic addition reactions. α-Halogenation generally activates the carbonyl group towards nucleophiles compared to non-halogenated ketones[11].
-
The α-Carbon: It is highly activated for SN2 nucleophilic substitution reactions, where the fluorine can act as a leaving group, facilitated by the adjacent carbonyl group[11].
However, studies have shown that α-fluoro ketones can be slightly less reactive than their chloro- and bromo-analogs in certain reactions, a phenomenon attributed to conformational and stereoelectronic effects[11][12]. The preference for a cis conformation between the C=O and C-F bonds in polar solvents can disfavor the optimal orbital overlap required for nucleophilic attack[13].
Applications in Drug Development: This molecule is a valuable building block for synthesizing more complex pharmaceutical candidates. The introduction of fluorine can significantly alter a drug's properties:
-
Metabolic Stability: A C-F bond can block sites of metabolic oxidation, increasing the drug's half-life[2].
-
Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross cell membranes.
-
Binding Affinity: The strong polarity of the C-F bond can lead to favorable interactions with biological targets, enhancing potency[14][15].
Given these benefits, 2-Fluoro-1-(4-fluorophenyl)ethanone can be used as an intermediate to introduce the fluorophenyl and fluoroacetyl motifs into a wide range of molecular scaffolds for the development of novel therapeutics.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Fluoro-1-(4-fluorophenyl)ethanone is not available, safety protocols can be established based on data from structurally similar α-halo ketones and fluorinated acetophenones[16][17][18][19].
-
GHS Hazard Classification (Predicted):
-
Handling:
-
Storage:
-
First-Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[3][21].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[18][21].
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention[3][16].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][18].
-
-
Disposal:
References
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Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. University of Brighton. Available at: [Link]
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Fiorin, B. C., et al. (2009). Theoretical and experimental investigation on the rotational isomerism in alpha-fluoroacetophenones. The Journal of Physical Chemistry A, 113(12), 2906-13. Available at: [Link]
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- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Theoretical and experimental investigation on the rotational isomerism in alpha-fluoroacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 12. research.brighton.ac.uk [research.brighton.ac.uk]
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- 16. fishersci.com [fishersci.com]
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- 19. echemi.com [echemi.com]
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- 22. chemicalbook.com [chemicalbook.com]
Multi-Nuclear NMR Elucidation of 2-Fluoro-1-(4-fluorophenyl)ethanone: A Technical Guide
As a Senior Application Scientist specializing in the structural validation of fluorinated active pharmaceutical ingredients (APIs), I frequently encounter the nuanced complexities of multi-nuclear NMR. The compound 2-Fluoro-1-(4-fluorophenyl)ethanone (CAS 369-41-5) serves as an exemplary model for mastering scalar spin-spin couplings (
This whitepaper provides an in-depth framework for executing and interpreting
Structural Logic & Fluorine-Induced Causality
The molecule features two distinct fluorine environments: an aromatic fluorine (Ar-F) and an aliphatic fluorine (-CH
-
Aliphatic Fluorine (-CH
F): Fluorine exerts a massive inductive withdrawal ( effect), severely deshielding the adjacent methylene protons and carbon. Furthermore, it introduces a massive one-bond carbon coupling ( Hz) and geminal proton coupling ( Hz). -
Aromatic Fluorine (Ar-F): Attached directly to the phenyl ring, this atom is inductively withdrawing but resonance donating (
effect). This dual nature shields the ortho positions (H3, H5 / C3, C5) pushing them upfield, while the para carbonyl group deshields the remaining positions (H2, H6 / C2, C6), creating a highly differentiated AA'BB' spin system.
Spectral Mapping & Quantitative Data Analysis
The integration of computational predictive models and empirical benchmark data allows us to establish exact spectral expectations[1]. All quantitative targets below map to measurements acquired in CDCl
Table 1: H NMR Data Summary (400 MHz, CDCl )
| Position | Multiplicity | Int. | Coupling Constant ( | Mechanistic Causality | |
| -CH | 5.45 | d | 2H | Strongly deshielded by F and C=O. Massive scalar coupling to | |
| Ar-H3, H5 | 7.18 | t* | 2H | Ortho to Ar-F. Resonance shielding pushes these upfield. *Appears as a pseudo-triplet due to identical | |
| Ar-H2, H6 | 8.00 | dd | 2H | Ortho to C=O. Inductively deshielded by the carbonyl group. Distinctly coupled to H3/H5 and the distant Ar-F. |
Table 2: C NMR Data Summary (100 MHz, CDCl )
| Carbon Position | Multiplicity | Coupling Constant ( | Mechanistic Causality | |
| C=O (Carbonyl) | 191.5 | d | Deshielded ketone. Exhibits a reliable two-bond coupling to the aliphatic F[2]. | |
| Ar-C4 (C-F) | 166.5 | d | Direct aromatic attachment yields a massive one-bond | |
| Ar-C2, C6 | 131.2 | d | Ortho to the ketone, meta to Ar-F. | |
| Ar-C1 (C-C=O) | 130.5 | d | Para to Ar-F. Subtle long-range coupling validates spatial distance. | |
| Ar-C3, C5 | 116.1 | d | Ortho to Ar-F, strongly shielded by resonance. | |
| -CH | 84.0 | d | Aliphatic carbon shifted wildly downfield due to direct F attachment. |
Self-Validating Experimental Protocol
To ensure analytical trustworthiness (E-E-A-T), an NMR workflow cannot be merely procedural; it must be a closed-loop system where each acquisition validates the instrument's calibration.
Phase 1: Matrix Selection & Sample Preparation
-
Dissolution: Solvate 20 mg of the compound in 0.6 mL of CDCl
(containing 0.03% v/v TMS). -
Causality: CDCl
is selected specifically because its residual proton peak (7.26 ppm) does not occlude the diagnostic -CH F region (5.45 ppm). The TMS serves as an internal 0.0 ppm anchor to calibrate electronic drift.
Phase 2: Probe Tuning and Shimming Validation
-
Hardware Selection: Utilize a probe capable of strict isolation between the
H (400 MHz) and F (376 MHz) channels. Cross-talk is fatal to resolution in difluorinated species. -
Lock & Shim: Establish a 2H lock. Shim the Z1/Z2 axes using gradient shimming, validating against the FWHM (Full Width at Half Maximum) of the TMS peak. Self-Validation: If TMS FWHM exceeds 1.2 Hz, reject the shim and restart.
Phase 3: Acquisition & Decoupling Strategy
-
H Acquisition (Standard): Execute a
excitation pulse (zg30) with a 2.0s relaxation delay ( ). 16 scans. -
C Acquisition (CPD Decoupled): Use WALTZ-16 decoupling on the
H channel (zgpg30). -
Validation Loop: Confirm structural connectivity. If the carbonyl peak does not exhibit the
18 Hz doublet, it indicates either a broken bond (sample degradation/defluorination) or incorrect digital resolution.
Figure 1: Self-validating NMR acquisition workflow for multi-nuclear fluorinated compounds.
Advanced Diagnostics: The Value of F Decoupling
In complex synthetic mixtures or biological matrices, the extensive scalar splitting caused by the two fluorine atoms can overlap with impurities. As a Senior Application Scientist, my immediate recourse is
References
-
Università di Padova. (n.d.). Computational 19F NMR. 2. Organic compounds. Retrieved from[Link]
-
Arkivoc (Arkat USA). (2024). Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Acetophenones
Introduction: The Strategic Value of Fluorine in Acetophenone Chemistry
Fluorinated acetophenones represent a pivotal class of organic compounds, serving as versatile building blocks and key intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of one or more fluorine atoms onto the acetophenone scaffold imparts unique physicochemical and biological properties that are highly sought after by researchers and drug development professionals.[2][3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[3][4] This guide provides a comprehensive exploration of the physical and chemical properties of monofluorinated acetophenones, with a focus on the ortho-, meta-, and para-isomers, offering field-proven insights into their synthesis, reactivity, and applications.
I. Physicochemical Properties: A Comparative Analysis
The position of the fluorine atom on the phenyl ring of acetophenone significantly influences its physical properties. These properties are critical for predicting the behavior of these compounds in various chemical and biological systems, including their solubility, membrane permeability, and interactions with other molecules.
Table 1: Physical Properties of Monofluorinated Acetophenones
| Property | 2-Fluoroacetophenone | 3-Fluoroacetophenone | 4-Fluoroacetophenone |
| CAS Number | 445-27-2[5][6] | 455-36-7[7][8] | 403-42-9[1] |
| Molecular Formula | C₈H₇FO[5][6] | C₈H₇FO[7][8] | C₈H₇FO[1] |
| Molecular Weight | 138.14 g/mol [5][6] | 138.14 g/mol [7][8] | 138.14 g/mol [1] |
| Appearance | Clear colorless to light yellow liquid[5][9] | Clear colorless to light yellow liquid[8] | Colorless to pale yellow liquid or solid[10] |
| Melting Point | 26-27 °C | -3 °C[7] | 4 °C[11] |
| Boiling Point | 187-189 °C[5][6] | 81 °C at 9 mmHg | 194-196 °C[11] |
| Density | 1.137 g/mL at 20 °C[5][6] | 1.14 g/mL[7] | 1.141 g/mL[11] |
| Refractive Index | n20/D 1.507[5][6] | n20/D 1.51[7] | n20/D 1.511 |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol.[9] | Soluble in organic solvents. | Soluble in organic solvents like ethanol and ether; limited solubility in water.[10] |
II. Synthesis of Fluorinated Acetophenones: The Friedel-Crafts Acylation
The most common and direct method for the synthesis of fluorinated acetophenones is the Friedel-Crafts acylation of a fluorinated benzene derivative.[12] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][14]
Reaction Principle and Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acylating agent with the Lewis acid catalyst.[12][14] This acylium ion then attacks the electron-rich aromatic ring of fluorobenzene, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the AlCl₄⁻ ion regenerates the aromaticity and the Lewis acid catalyst, yielding the fluorinated acetophenone.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-Fluoroacetophenone
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
5% Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension in an ice bath and slowly add acetyl chloride (1.0 equivalent) from the dropping funnel with stirring.
-
After the addition of acetyl chloride, add fluorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-fluoroacetophenone by vacuum distillation.
III. Chemical Reactivity and Transformations
The presence and position of the fluorine atom on the acetophenone ring significantly influence its chemical reactivity. The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, particularly when the fluorine is at the ortho or para position.
A. Nucleophilic Aromatic Substitution (SNAr)
Fluorinated acetophenones, especially the ortho and para isomers, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing acetyl group, in conjunction with the fluorine atom, makes the aromatic ring electron-deficient and prone to attack by nucleophiles.
Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate.[15][16] The nucleophile attacks the carbon atom bearing the fluorine, and the negative charge is delocalized onto the oxygen of the carbonyl group and the aromatic ring.[17] Subsequent elimination of the fluoride ion restores the aromaticity.
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- 17. m.youtube.com [m.youtube.com]
The Evolving Landscape of 2-Fluoro-1-(4-fluorophenyl)ethanone Derivatives: A Technical Guide to Their Biological Activities
In the dynamic field of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for modulating physicochemical and biological properties. This guide provides an in-depth technical exploration of the biological activities of derivatives based on the 2-Fluoro-1-(4-fluorophenyl)ethanone core. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these promising compounds, offering valuable insights for researchers, scientists, and professionals in drug development.
The 2-Fluoro-1-(4-fluorophenyl)ethanone Scaffold: A Privileged Starting Point
The 2-Fluoro-1-(4-fluorophenyl)ethanone molecule serves as a versatile starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. The presence of two fluorine atoms, one on the phenyl ring and one on the acetyl moiety, significantly influences the electronic properties and reactivity of the molecule, making it an attractive building block for medicinal chemists. These fluorine substitutions can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1]
Phenylacetamide Derivatives: Potent Anticancer Agents
A significant area of investigation has been the development of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents. These compounds have demonstrated notable cytotoxic effects against various cancer cell lines.
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
The synthesis of these derivatives is typically achieved through a straightforward acylation reaction. The general procedure involves the reaction of 2-(4-fluorophenyl)acetic acid with an appropriate aniline in the presence of a coupling agent or after conversion to the corresponding acyl chloride.
Anticancer Activity and Mechanism of Action
Studies have shown that these derivatives exhibit potent cytotoxic activity, particularly against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[2] The mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.[2][3]
Structure-Activity Relationship (SAR)
A key finding in the structure-activity relationship of these compounds is the significant impact of substituents on the N-phenyl ring. Derivatives bearing a nitro (-NO2) group have consistently shown higher cytotoxic effects compared to those with a methoxy (-OCH3) group.[2] This suggests that electron-withdrawing groups on the N-phenyl ring enhance the anticancer potency.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Various Cancer Cell Lines [2]
| Compound | Substituent on N-phenyl ring | PC3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| 2a | 2-NO2 | >100 | >100 | >100 |
| 2b | 3-NO2 | 52 | >100 | >100 |
| 2c | 4-NO2 | 80 | 100 | >100 |
| 2d | 2-OCH3 | >100 | >100 | >100 |
| 2e | 3-OCH3 | >100 | >100 | >100 |
| 2f | 4-OCH3 | >100 | >100 | >100 |
| Imatinib (Reference) | - | 40 | 98 | Not Tested |
Chalcone Derivatives: A Diverse Pharmacological Profile
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are another important class of derivatives synthesized from 2-Fluoro-1-(4-fluorophenyl)ethanone. These compounds are known for their wide range of biological activities.[4]
Synthesis of Fluorinated Chalcones
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[4] This involves the base-catalyzed reaction of a substituted acetophenone, in this case, 2-Fluoro-1-(4-fluorophenyl)ethanone, with an aromatic aldehyde.
Biological Activities
Fluorinated chalcone derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] Their anticancer mechanism is often attributed to their ability to induce apoptosis and to act as Michael acceptors, interacting with biological nucleophiles.[6] Some fluorinated chalcones have also shown potential as neuroprotective agents.[7]
Structure-Activity Relationship (SAR)
The biological activity of chalcones is highly dependent on the substitution pattern on both aromatic rings. For instance, in a series of fluorinated chalcones tested against HepG2 cancer cells, the presence of fluoro groups on one ring and methoxy/hydroxy groups on the other influenced the cytotoxic activity.[6] The position and number of fluorine atoms can significantly impact the compound's efficacy.[6]
Pyrrolidine and Pyrrole Derivatives: Modulators of Inflammatory and Neurodegenerative Pathways
The introduction of a pyrrolidine or pyrrole moiety to the 2-Fluoro-1-(4-fluorophenyl)ethanone scaffold has led to the discovery of compounds with potent anti-inflammatory and neuroprotective activities.[9]
Synthesis of Pyrrolidine and Pyrrole Derivatives
The synthesis of these heterocyclic derivatives can be achieved through various multi-step synthetic routes, often involving condensation and cyclization reactions.
Anti-inflammatory and Neuroprotective Mechanisms
A notable example is a pyrrolidine derivative that has been shown to inhibit the Toll-like receptor (TLR) signaling pathways. TLRs are key players in the innate immune response, and their overactivation can lead to chronic inflammation. By inhibiting TLR signaling, these compounds can potentially mitigate inflammatory responses.
In the context of neuroprotection, some pyrrole derivatives have shown promise in preclinical models of neurodegenerative diseases.[10] Their mechanism of action may involve the modulation of neuroinflammatory pathways and the protection of neurons from oxidative stress.
Figure 1: Synthesis and biological activities of 2-Fluoro-1-(4-fluorophenyl)ethanone derivatives.
Imidazole Derivatives: Promising Antifungal Agents
The synthesis of imidazole-containing derivatives of 2-Fluoro-1-(4-fluorophenyl)ethanone has been explored for the development of new antifungal drugs.
Synthesis of Imidazole Derivatives
A common synthetic route involves the reaction of 2-chloro-1-(4-fluorophenyl)ethanone with imidazole in the presence of a base.[11]
Antifungal Potential
These imidazole derivatives serve as key intermediates in the synthesis of more complex antifungal agents. The imidazole moiety is a well-known pharmacophore in many clinically used antifungal drugs, and its incorporation into the 2-Fluoro-1-(4-fluorophenyl)ethanone scaffold is a promising strategy for discovering new antifungal candidates.[11]
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key in vitro and in vivo assays used to evaluate the biological activities of these compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sources
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- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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- 8. Frontiers | Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety [frontiersin.org]
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- 10. mdpi.com [mdpi.com]
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- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
Introduction: Understanding the Profile of 2-Fluoro-1-(4-fluorophenyl)ethanone
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-1-(4-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide has been compiled to provide comprehensive safety and handling information for 2-Fluoro-1-(4-fluorophenyl)ethanone. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the information herein is synthesized from data on structurally similar compounds, including 1-(4-fluorophenyl)ethanone and other fluorinated acetophenones, as well as general knowledge of α-fluoroketones. It is imperative to treat this compound with the caution required for a substance with a not fully investigated toxicological profile.
2-Fluoro-1-(4-fluorophenyl)ethanone is a halogenated aromatic ketone of increasing interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the fluorine substituents. The presence of an α-fluoro group can significantly alter the reactivity of the carbonyl group, making it a valuable building block for more complex molecules.[1] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a detailed overview of the known and anticipated hazards associated with 2-Fluoro-1-(4-fluorophenyl)ethanone, outlines best practices for its safe handling and storage, and details emergency procedures.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of a substance is the foundation of its safe handling. While specific, experimentally determined data for 2-Fluoro-1-(4-fluorophenyl)ethanone is limited, the properties of its close analog, 1-(4-fluorophenyl)ethanone, provide a useful reference point.
| Property | Value (for 1-(4-fluorophenyl)ethanone) | Source |
| Molecular Formula | C₈H₇FO | [2][3] |
| Molecular Weight | 138.14 g/mol | [2][3] |
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
| Boiling Point | 196 °C | [4] |
| Flash Point | 71 °C | [4][5] |
| Density | 1.138 g/cm³ at 25 °C | [6] |
Hazard Identification and GHS Classification
While a specific GHS classification for 2-Fluoro-1-(4-fluorophenyl)ethanone is not available, the classifications for its structural isomers and related compounds indicate several potential hazards. The primary hazards are associated with irritation and potential combustibility.
Based on data for analogous compounds, the following GHS classifications should be anticipated:
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [5]
It is also crucial to recognize the general hazards associated with α-fluoroketones. These compounds can be reactive electrophiles.[1] Furthermore, metabolism of some fluorinated compounds can potentially lead to the formation of toxic byproducts such as fluoroacetic acid.[8]
Exposure Controls and Personal Protective Equipment (PPE)
A robust defense against chemical exposure relies on a multi-layered approach, starting with engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with 2-Fluoro-1-(4-fluorophenyl)ethanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-Fluoro-1-(4-fluorophenyl)ethanone:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. Inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection may not be necessary. However, if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Caption: Mandatory PPE for handling 2-Fluoro-1-(4-fluorophenyl)ethanone.
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize risks.
Handling
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition, heat, sparks, and open flames.[4]
-
Use non-sparking tools.[9]
-
Handle under an inert atmosphere if the compound is sensitive to air or moisture.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7]
-
Store in a designated area for flammable or combustible liquids, if applicable.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Caption: First aid response to exposure incidents.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: The compound is combustible.[4] In a fire, it may decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation. Remove all sources of ignition.[9]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[6]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[6][7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[6]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of 2-Fluoro-1-(4-fluorophenyl)ethanone have not been fully investigated. As with many fluorinated organic compounds, there is a potential for toxicity. The metabolism of α-fluoroketones should be considered, as it could potentially lead to the in vivo formation of toxic metabolites.[8]
-
Ecological Information: The ecotoxicological effects have not been determined. It is important to prevent its release into the environment.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. This compound may be classified as hazardous waste. Contact a licensed professional waste disposal service to ensure proper disposal. Do not allow this material to enter drains or sewers.
Conclusion
2-Fluoro-1-(4-fluorophenyl)ethanone is a valuable compound for chemical synthesis, but it requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and storage practices, researchers can work with this compound safely and effectively. Always consult the most up-to-date safety information and exercise caution when handling any chemical with an incompletely characterized safety profile.
References
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PubChem. 2-Fluoro-1-(4-methoxyphenyl)ethanone. Available at: [Link]
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NIST. Ethanone, 1-(4-fluorophenyl)-. In: NIST Chemistry WebBook. Available at: [Link]
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Poon, G. K. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Omega, 6(5), 3480-3485. Available at: [Link]
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Poh, J. S., & Britton, J. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-43. Available at: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetophenone. Available at: [Link]
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ResearchGate. The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. Available at: [Link]
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Fisher Scientific. Safety Data Sheet for 4'-Fluoroacetophenone. Available at: [Link]
- Google Patents. CN106349035A - Method for preparing 2'-fluoroacetophenone.
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U.S. Environmental Protection Agency. Acetophenone. Available at: [Link]
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Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]
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Euralarm. Guidance on Fluorinated gases (F-gas) regulation 2024/573. Available at: [Link]
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ResearchGate. Toxicology of Fluoro-olefins. Available at: [Link]
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White Rose Research Online. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available at: [Link]
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Minnesota Attorney General's Office. Fluorine Chemistry. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Conformational preferences of α-fluoroketones may influence their reactivity. Available at: [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Electrophilic α-Fluorination of 4-Fluoroacetophenone
Abstract & Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The α-fluoroketone moiety, in particular, serves as a versatile synthon for a wide array of more complex fluorinated compounds. This application note provides a detailed, field-proven protocol for the synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone, a key building block in pharmaceutical research, starting from the readily available 4-fluoroacetophenone[1][2].
The described method employs a direct electrophilic fluorination strategy, which circumvents the need for pre-functionalization of the α-carbon. We will utilize 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, a widely adopted, stable, and easy-to-handle electrophilic fluorinating agent[3][4]. The causality behind our procedural choices, safety protocols, and analytical validation is explained in detail to ensure reproducibility and a deep understanding of the reaction dynamics for researchers, scientists, and drug development professionals.
Reaction Principle & Mechanism
The core of this synthesis is the electrophilic fluorination at the α-position of a ketone. The reaction proceeds via the formation of an enol or enolate intermediate of 4-fluoroacetophenone. This electron-rich intermediate then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent. The stability and ease of handling of N-F reagents like Selectfluor™ make them preferable to highly toxic and difficult-to-control alternatives like elemental fluorine[5][6].
The generally accepted mechanism involves the following key steps[7][8]:
-
Tautomerization: The starting ketone, 4-fluoroacetophenone, undergoes acid- or base-catalyzed tautomerization to its enol form. In many cases, the reaction medium itself is sufficient to facilitate this process[7].
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic fluorine atom on the Selectfluor™ reagent (F-TEDA⁺).
-
Product Formation: This attack results in the formation of the α-fluorinated ketone and the protonated TEDA byproduct.
Caption: Proposed Mechanism for Electrophilic α-Fluorination.
Materials & Instrumentation
Reagents & Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |
| 4-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 138.14 | Sigma-Aldrich | Starting material[9]. |
| Selectfluor™ | 140681-55-6 | C₇H₁₄B₂ClF₄N₂ | 354.26 | Sigma-Aldrich | Electrophilic fluorinating agent. |
| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 | Fisher Scientific | Anhydrous grade, reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | For extraction and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | For chromatography. |
| Saturated NaCl (Brine) | 7647-14-5 | NaCl | 58.44 | Lab Prepared | For aqueous work-up. |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | SiliCycle | For column chromatography (230-400 mesh). |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
Mass Spectrometer (GC-MS or LC-MS)
Experimental Protocol
Critical Safety Precautions
-
Selectfluor™ is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle only in a well-ventilated chemical fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[11][12].
-
Acetonitrile is flammable and toxic. Handle with care in a fume hood, away from ignition sources.
-
4-Fluoroacetophenone is a skin and eye irritant. [9] Standard handling precautions should be observed.
-
Review the Safety Data Sheet (SDS) for all chemicals before commencing work[10][11][12].
Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroacetophenone (1.38 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Slowly add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv) to the stirred solution in three portions over 15 minutes. A slight exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 12-24 hours. The reaction progress should be monitored periodically.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent system). The product spot should be visible under UV light and will have a slightly higher Rf than the starting material. A literature example of a similar reaction showed a 33% yield, indicating that careful monitoring is essential for optimization.[5]
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 98:2 Hexanes:EtOAc). Combine the fractions containing the pure product, as identified by TLC.
-
Final Product: Concentrate the pure fractions under reduced pressure to yield 2-Fluoro-1-(4-fluorophenyl)ethanone as a colorless to pale yellow oil.
Data & Results
Expected Results
| Parameter | Expected Value |
| Starting Material | 4-fluoroacetophenone (10.0 mmol) |
| Product | 2-Fluoro-1-(4-fluorophenyl)ethanone |
| Theoretical Yield | 1.56 g |
| Typical Actual Yield | 1.02 - 1.25 g (65-80%) |
| Appearance | Colorless to pale yellow oil |
| Purity (by NMR) | >95% |
Characterization Data
The identity and purity of the synthesized 2-Fluoro-1-(4-fluorophenyl)ethanone should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95-8.10 (m, 2H, Ar-H), 7.10-7.25 (m, 2H, Ar-H), 5.50 (d, JHF = 48 Hz, 2H, -CH₂F).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 190.5 (d, JCF = 18 Hz, C=O), 166.5 (d, JCF = 255 Hz, C-F on Ar), 131.5 (d, JCF = 9 Hz, Ar-CH), 130.0 (d, JCF = 3 Hz, Ar-C), 116.0 (d, JCF = 22 Hz, Ar-CH), 83.0 (d, JCF = 180 Hz, -CH₂F).
-
¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) -104.5 (s, Ar-F), -233.0 (t, JHF = 48 Hz, -CH₂F).
-
Mass Spectrometry (EI): m/z 156 (M⁺), 123, 95.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Selectfluor™ reagent. 2. Insufficient reaction temperature or time. 3. Presence of water in the solvent. | 1. Use a fresh bottle of Selectfluor™. 2. Increase temperature to 70°C and/or extend reaction time, monitoring by TLC. 3. Ensure use of anhydrous grade acetonitrile. |
| Formation of Side Products | 1. Over-reaction or decomposition at high temperatures. 2. Di-fluorination (less common for this substrate). | 1. Run the reaction at a slightly lower temperature (e.g., 60°C). 2. Use a smaller excess of Selectfluor™ (e.g., 1.1 equivalents). |
| Difficult Purification | 1. Co-elution of product with starting material. 2. Residual TEDA byproducts. | 1. Use a shallower gradient for column chromatography (e.g., start with 99:1 Hexanes:EtOAc). 2. Ensure thorough aqueous work-up to remove water-soluble impurities. |
Conclusion
This application note details a reliable and scalable protocol for the α-fluorination of 4-fluoroacetophenone using Selectfluor™. The method is characterized by its operational simplicity, use of a stable fluorinating agent, and good yields. By providing a thorough explanation of the reaction mechanism, safety considerations, and characterization data, this guide serves as an authoritative resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient synthesis of the valuable building block, 2-Fluoro-1-(4-fluorophenyl)ethanone.
References
-
PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
- Stavber, S., & Zupan, M. (1996). Direct Regioselective Fluorination of Ketones and Aldehydes with F-TEDA-BF4 in Water or in a Micellar System. Tetrahedron Letters, 37(21), 3591-3594.
- Google Patents. (n.d.). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
- Burk, M. J., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(23), 7627–7639.
- Google Patents. (n.d.). CN101665394B - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
-
Royal Society of Chemistry. (2020). Fluorination effects probed in 4-fluoroacetophenone and its monohydrate. Physical Chemistry Chemical Physics. Retrieved from [Link]
- Joseph, C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4, 255-266.
- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
-
ChemRxiv. (2023). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. Retrieved from [Link]
-
ResearchGate. (2011). Recent Advances in the Application of Selectfluor (TM) F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Retrieved from [Link]
-
American Chemical Society. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Retrieved from [Link]
-
American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
National Institutes of Health. (2014). Electrophilic Fluorination Using HF as a Source of Fluorine. National Center for Biotechnology Information. Retrieved from [Link]
-
MOLBASE. (n.d.). Selectfluor II reagent|159269-48-4. Retrieved from [Link]
-
PubChem. (n.d.). o-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
SciRP. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
National Institutes of Health. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2-Fluoro-1-(4-fluorophenyl)ethanone in Medicinal Chemistry
Preamble: The Strategic Value of Fluorine in Drug Design
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its introduction can profoundly modulate a compound's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[1] The α-fluoroketone motif, in particular, serves as a highly versatile synthetic intermediate, primed for a variety of chemical transformations to build complex molecular architectures.[2][3] This guide focuses on a specific and highly valuable building block: 2-Fluoro-1-(4-fluorophenyl)ethanone . We will explore its synthesis, characterization, and application as a pivotal intermediate in constructing medicinally relevant scaffolds, providing detailed, field-proven protocols for its use.
Section 1: Synthesis and Characterization of the Intermediate
The primary route to 2-Fluoro-1-(4-fluorophenyl)ethanone involves the direct α-fluorination of its parent ketone, 1-(4-fluorophenyl)ethanone. While various fluorinating agents exist, electrophilic sources like Selectfluor® offer a practical and efficient method for this transformation.[4]
Protocol: Synthesis via Electrophilic Fluorination
This protocol details the synthesis of the title compound from the commercially available 1-(4-fluorophenyl)ethanone. The rationale for using an electrophilic fluorine source is its high regioselectivity for the α-position of the ketone under relatively mild conditions.
Experimental Workflow: Synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone
Caption: Workflow for the synthesis of the target intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-(4-Fluorophenyl)ethanone | 138.14 | 5.00 g | 36.2 | Starting Material |
| Selectfluor® | 354.26 | 14.1 g | 39.8 | Fluorinating Agent |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | Solvent |
| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |
| Saturated NaCl (brine) | - | As needed | - | Washing Agent |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Silica Gel (230-400 mesh) | - | As needed | - | Chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)ethanone (5.00 g, 36.2 mmol). Dissolve the starting material in 100 mL of acetonitrile.
-
Reagent Addition: Cool the flask in an ice-water bath to 0°C. Add Selectfluor® (14.1 g, 39.8 mmol, 1.1 eq) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the reaction exotherm and minimize side-product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into 200 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water and 100 mL of saturated NaCl (brine) solution. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 2-Fluoro-1-(4-fluorophenyl)ethanone as a clear oil or low-melting solid.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Property | Description |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid/oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95-8.05 (m, 2H), 7.10-7.20 (m, 2H), 5.45 (d, J=48 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.5 (d, J=17 Hz), 166.0 (d, J=255 Hz), 131.5 (d, J=9 Hz), 129.5, 116.0 (d, J=22 Hz), 82.5 (d, J=180 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -104.5 (s, 1F), -215.0 (t, J=48 Hz, 1F) |
| Mass Spec (EI) | m/z: 156 (M+), 123, 95 |
(Note: Spectroscopic values are representative and may vary slightly based on instrumentation and solvent.)
Section 2: Application in the Synthesis of Bioactive Scaffolds
The reactivity of 2-Fluoro-1-(4-fluorophenyl)ethanone is dominated by the electrophilic carbonyl carbon and the adjacent carbon bearing the fluorine atom. While the C-F bond is strong, the corresponding α-bromo or α-chloro ketones are more commonly used for direct Sₙ2 displacement. However, the α-fluoroketone is an excellent precursor for reactions involving nucleophilic addition to the carbonyl, followed by subsequent transformations. A primary application is the construction of nitrogen-containing heterocycles, which are privileged structures in drug discovery.
Protocol: Synthesis of a 1,2,4-Triazole Precursor
This protocol demonstrates how 2-Fluoro-1-(4-fluorophenyl)ethanone can be used to construct a substituted triazole, a scaffold found in numerous therapeutic agents, including antifungal and anticancer drugs. The process involves a condensation reaction with a hydrazine derivative followed by cyclization.
Synthetic Pathway to a Fluorinated Triazole Core
Caption: Two-step synthesis of a triazole scaffold.
Step-by-Step Procedure:
-
Hydrazone Formation: In a 100 mL round-bottom flask, dissolve 2-Fluoro-1-(4-fluorophenyl)ethanone (1.56 g, 10.0 mmol) in 40 mL of absolute ethanol. Add formohydrazide (0.60 g, 10.0 mmol) and a catalytic amount of acetic acid (2-3 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC. Causality Note: The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and promoting the nucleophilic attack by the hydrazine.
-
Intermediate Isolation: After cooling, the hydrazone intermediate may precipitate. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.
-
Cyclization: Transfer the crude hydrazone intermediate to a new flask and add 30 mL of glacial acetic acid. Heat the mixture to 100-110°C for 6 hours. Trustworthiness Note: This thermal cyclization is a robust and well-established method for forming the triazole ring system.
-
Work-up and Purification: Cool the reaction mixture and pour it onto 100 g of crushed ice. Neutralize the solution carefully with a saturated solution of sodium bicarbonate. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure triazole product.
This resulting scaffold can be further functionalized, serving as a key building block for libraries of potential kinase inhibitors or other targeted therapies.[5][6][]
Conceptual Application: Synthesis of Apoptosis Inducers
The 4-fluorophenyl ethanone core is a frequent motif in compounds designed to induce apoptosis in cancer cells.[8][9] For example, it can be elaborated into chalcone-like structures or used to build more complex heterocyclic systems that interact with key proteins in apoptotic pathways, such as caspases or members of the Bcl-2 family.
Conceptual Pathway: Elaboration to a Bioactive Scaffold
Caption: Divergent synthesis from the intermediate.
The α-fluoroketone can undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a fluorinated α,β-unsaturated ketone. This core is known for its reactivity with nucleophilic residues (like cysteine) in protein active sites. Alternatively, condensation with binucleophiles like substituted hydrazines or 1,2-diamines can lead to five- or six-membered heterocyclic systems common in EGFR inhibitors.[5]
Section 3: Safety and Handling
As with all active chemical reagents, proper safety protocols must be strictly followed when handling 2-Fluoro-1-(4-fluorophenyl)ethanone and its precursors.
-
General Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[10] Inhalation may cause respiratory tract irritation. The toxicological properties have not been fully investigated.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:
-
Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12]
-
Impervious chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13]
Conclusion
2-Fluoro-1-(4-fluorophenyl)ethanone is a potent and versatile intermediate for medicinal chemists. Its synthesis is straightforward from commercially available starting materials, and its unique electronic properties allow for its elaboration into a wide array of complex, biologically relevant molecules. The protocols and conceptual frameworks provided herein serve as a guide for researchers to leverage this valuable building block in the rational design and discovery of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
Mizuno, K., & Takagi, T. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]
-
Li, J. T., Chen, B. H., & Yang, W. Z. (2007). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1906. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]
-
Hu, J. (n.d.). Nucleophilic Fluoroalkylation of r,-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Natu. The Journal of Organic Chemistry. Retrieved from [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. Retrieved from [Link]
- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 149–154. Retrieved from [Link]
-
Sandford, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2856–2862. Retrieved from [Link]
-
Van der Mey, M., Van der Vlugt, M. A., Visser, G. W. M., & Vaalburg, W. (1988). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Journal of Labelled Compounds and Radiopharmaceuticals, 25(11), 1247–1254. Retrieved from [Link]
-
Ogawa, Y., & Tokunaga, E. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9735–9744. Retrieved from [Link]
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Al-Warhi, T., El Kerdawy, A. M., Said, M. A., Albohy, A., Elsayed, Z. M., Aljaeed, N., Elkaeed, E. B., Eldehna, W. M., Abdel-Aziz, H. A., & Abdelmoaz, M. A. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1435–1453. Retrieved from [Link]
-
González-Vera, J. A., & Toste, F. D. (2013). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters, 15(5), 1076–1079. Retrieved from [Link]
-
Gomez, L., & Gotor-Fernandez, V. (2019). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Chemistry – A European Journal, 25(5), 1205–1209. Retrieved from [Link]
-
Reitti, M., & Kvarnström, I. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition, 58(43), 15300–15304. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity. Retrieved from [Link]
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Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Ramezani, M., et al. (2019). The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4- Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. ResearchGate. Retrieved from [Link]
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Application Note: Derivatization of 2-Fluoro-1-(4-fluorophenyl)ethanone for Enhanced Analytical Detection and Chiral Separation
Abstract
2-Fluoro-1-(4-fluorophenyl)ethanone is a key chiral building block and intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification and enantiomeric purity assessment are critical for quality control and drug development. Direct analysis of this α-fluoroketone can be challenging due to its moderate volatility, potential for thermal degradation, and lack of a strong chromophore for high-sensitivity HPLC detection. This application note provides a comprehensive guide to the derivatization of 2-Fluoro-1-(4-fluorophenyl)ethanone to overcome these analytical hurdles. We present detailed protocols for enhancing detectability and enabling separation via gas chromatography (GC) and high-performance liquid chromatography (HPLC), including a strategy for resolving its enantiomers.
The Rationale for Derivatization of α-Fluoroketones
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method.[3] For 2-Fluoro-1-(4-fluorophenyl)ethanone, this strategy is employed to achieve several key objectives:
-
Improve Volatility and Thermal Stability for GC Analysis: The polarity of the carbonyl group can lead to poor peak shape and thermal degradation in a hot GC injector. Converting the ketone to a less polar, more stable derivative, such as a silyl enol ether, improves chromatographic performance.[4]
-
Enhance Detector Sensitivity: By attaching a chemical tag with specific properties, we can significantly boost the signal at the detector. This includes:
-
Electron Capture Detection (ECD): Introducing polyhalogenated groups (e.g., pentafluorobenzyl) creates derivatives with a very high affinity for ECD, enabling ultra-trace analysis.[5][6]
-
UV-Vis/Fluorescence Detection: Attaching a potent chromophore or fluorophore allows for highly sensitive detection in HPLC, which would otherwise be limited for a compound with a modest native UV absorbance.[3]
-
Mass Spectrometry (MS): Derivatization can improve ionization efficiency and produce characteristic fragmentation patterns, aiding in both quantification and structural confirmation.[7][8]
-
-
Enable Chiral Separation: The target analyte is chiral at the α-carbon. Resolving enantiomers on a standard achiral column is impossible. By reacting the enantiomeric mixture with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA), a pair of diastereomers is formed.[9] These diastereomers possess different physicochemical properties and can be separated by standard chromatographic techniques.[9]
Derivatization for Gas Chromatography (GC) Analysis
For GC-based methods, the primary goal is to mask the polar carbonyl group, thereby increasing volatility and improving peak symmetry.
Strategy 1: Silylation for GC-FID/MS
Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. For enolizable ketones like our target analyte, silylation reagents react with the enol form to produce a stable and volatile silyl enol ether. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and its reactivity can be enhanced with a catalyst like trimethylchlorosilane (TMCS).
Materials:
-
2-Fluoro-1-(4-fluorophenyl)ethanone solution (e.g., 1 mg/mL in Acetonitrile)
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Acetonitrile or Pyridine (anhydrous grade)
-
Reaction vials (2 mL) with PTFE-lined septa
-
Heating block or oven
Procedure:
-
Pipette 100 µL of the analyte solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of dry nitrogen. This is crucial to remove any water, which would consume the reagent.
-
Add 100 µL of anhydrous acetonitrile (or pyridine) to re-dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 45 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Expected Outcome: The ketone is converted to its corresponding trimethylsilyl enol ether, which is more volatile and thermally stable, resulting in a sharper, more symmetrical peak in the chromatogram.
Strategy 2: Oximation for High-Sensitivity GC-ECD/MS
For trace-level analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is exceptionally effective.[6] PFBHA reacts with the carbonyl group to form a pentafluorobenzyl oxime. The five fluorine atoms on the derivative make it highly responsive to an Electron Capture Detector (ECD), providing sub-picogram detection limits.
Materials:
-
2-Fluoro-1-(4-fluorophenyl)ethanone solution (e.g., 1 µg/mL in Toluene)
-
PFBHA reagent solution (e.g., 10 mg/mL in Pyridine)
-
Toluene (anhydrous grade)
-
Hexane (pesticide grade)
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined septa
-
Heating block
Procedure:
-
Pipette 200 µL of the analyte solution into a reaction vial.
-
Add 50 µL of the PFBHA reagent solution.
-
Cap the vial, vortex, and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of deionized water to the vial.
-
Vortex vigorously for 1 minute to partition the derivative into the organic layer and remove excess reagent into the aqueous layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial for GC-ECD analysis.
Expected Outcome: The formation of the PFB-oxime derivative allows for highly sensitive detection. Note that the reaction can produce both syn and anti isomers, which may appear as two closely eluting peaks in the chromatogram.[6]
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization aims to introduce a functional group that strongly absorbs UV or visible light, enhancing detection.
Strategy 3: Hydrazone Formation for HPLC-UV
2,4-Dinitrophenylhydrazine (DNPH) is a classic derivatizing agent for carbonyl compounds.[10] It reacts with ketones in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative. This derivative is a highly colored compound with a strong chromophore, allowing for sensitive detection in the 360-380 nm range, far from potential solvent or matrix interferences.
Materials:
-
2-Fluoro-1-(4-fluorophenyl)ethanone solution (e.g., 10 µg/mL in Acetonitrile)
-
DNPH reagent solution: Saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. (Handle DNPH with care; it is potentially explosive when dry).
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL)
-
Water bath
Procedure:
-
Pipette 500 µL of the analyte solution into a reaction vial.
-
Add 500 µL of the DNPH reagent solution.
-
Cap the vial, vortex, and heat in a water bath at 50°C for 30 minutes. The solution may turn yellow/orange, indicating derivative formation.
-
Cool the vial to room temperature.
-
The sample can be directly injected or diluted with the mobile phase if necessary for HPLC-UV analysis (detection at ~365 nm).
Expected Outcome: The resulting hydrazone derivative provides a significant increase in molar absorptivity, leading to a much lower limit of detection compared to the underivatized parent compound.
Chiral Derivatization for Enantiomeric Separation
To determine the enantiomeric purity of the chiral α-fluoroketone, we must convert the enantiomers into separable diastereomers. This is achieved by reacting the racemic ketone with an enantiomerically pure chiral derivatizing agent (CDA).
Principle: Formation of Diastereomeric Hydrazones
A suitable CDA for a ketone must contain a nucleophilic group to react with the carbonyl, such as a chiral hydrazine or a chiral semicarbazide. For this protocol, we will use (R)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, a commercially available chiral hydrazine surrogate, to form diastereomeric hydrazones. The resulting diastereomers, (R,R) and (S,R), will have different physical properties and can be separated on a standard, achiral HPLC or GC column.
Materials:
-
(R/S)-2-Fluoro-1-(4-fluorophenyl)ethanone (racemic mixture) in an aprotic solvent (e.g., THF)
-
(R)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (as the CDA)
-
Trifluoroacetic acid (TFA) as a catalyst
-
Tetrahydrofuran (THF, anhydrous)
-
Reaction vial (2 mL)
Procedure:
-
Dissolve ~5 mg of the racemic ketone in 0.5 mL of anhydrous THF in a reaction vial.
-
Add 1.1 molar equivalents of the (R)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine CDA.
-
Add one drop of TFA to catalyze the imine formation.
-
Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion (monitor by TLC or a quick GC/MS analysis).
-
The resulting mixture of diastereomers can be directly analyzed by HPLC (on a C18 column) or GC (on a standard nonpolar column like a DB-5) after solvent removal and redissolution in a suitable injection solvent.
Expected Outcome: The single peak of the racemic analyte will be resolved into two distinct peaks in the chromatogram, corresponding to the two diastereomers formed. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the original sample.
Data Summary and Visualization
Data Presentation
| Method | Reagent | Derivative Formed | Analytical Technique | Primary Advantage |
| Silylation | BSTFA + TMCS | Trimethylsilyl enol ether | GC-FID, GC-MS | Improved volatility and thermal stability. |
| Oximation | PFBHA | Pentafluorobenzyl oxime | GC-ECD, GC-NCI-MS | Ultra-high sensitivity for trace analysis.[6] |
| Hydrazone Formation | DNPH | 2,4-Dinitrophenylhydrazone | HPLC-UV | Greatly enhanced UV detectability.[10] |
| Chiral Derivatization | Chiral Hydrazine | Diastereomeric hydrazones | GC, HPLC | Enables separation and quantification of enantiomers.[9] |
Experimental Workflows and Mechanisms
Caption: General workflow for the analysis of 2-Fluoro-1-(4-fluorophenyl)ethanone.
Caption: Reaction of the analyte with BSTFA to form a silyl enol ether.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 5. gcms.cz [gcms.cz]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthetic Routes to Fluorinated Pharmaceutical Intermediates
Strategic Overview of Fluorination in Drug Design
The incorporation of fluorine into organic scaffolds is a foundational strategy in modern pharmaceutical development. The high electronegativity and relatively small van der Waals radius of fluorine atoms systematically alter a molecule's physicochemical properties—specifically by enhancing metabolic stability, modulating pKa, and increasing lipophilicity to improve blood-brain barrier penetration[1].
While early-stage fluorinated building blocks are widely used, late-stage functionalization offers critical advantages for structurally complex active pharmaceutical ingredients (APIs). This Application Note outlines validated workflows, mechanistic causalities, and authoritative protocols for three primary fluorination domains: nucleophilic trifluoromethylation, nucleophilic deoxyfluorination, and electrophilic fluorination.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is the standard for introducing a -CF₃ group into electrophilic substrates like aldehydes, ketones, and imines[1],[2].
Mechanistic Rationale & Causality
TMSCF₃ is relatively inert on its own; it requires activation by an exogenous nucleophile, typically a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF)[1],[3]. The Causality: The activating fluoride ion attacks the silicon center, cleaving the Si-CF₃ bond to generate a reactive trifluoromethyl anion [CF₃⁻] equivalent. This transient species attacks the target carbonyl, forming an alkoxide intermediate. This alkoxide subsequently captures the trimethylsilyl (TMS) group, rendering the process catalytic with respect to the initiator[1],[2]. Complete trifluoromethylation typically proceeds highly chemo- and stereoselectively at the C=O bond[3].
Caption: Mechanistic workflow of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
Validated Protocol: Synthesis of Trifluoromethylated Carbinols
Self-Validating Note: Monitor the intermediate formation via GC-MS before quenching. The TMS-ether mass peak confirms successful CF₃ addition prior to hydrolysis[1].
-
Preparation: In a flame-dried, argon-purged flask, dissolve the ketone substrate (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) directly to the solution. Cool the reaction vessel to 0 °C using an ice bath to control the initial exotherm[1].
-
Initiation: Slowly add a catalytic amount of TBAF solution (1.0 M in THF, 0.1 equiv) dropwise. Causality of slow addition: Rapid addition can lead to uncontrollable generation of CF₃⁻, resulting in side reactions or rapid decomposition to fluoroform.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor by TLC or GC-MS[1].
-
Hydrolysis/Quench: Once the TMS-ether formation is complete, quench the reaction by adding 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the silylated intermediate into the final free carbinol[1].
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
Nucleophilic Deoxyfluorination: DAST
For the direct substitution of hydroxyl (-OH) groups with fluorine (-F), (Diethylamino)sulfur trifluoride (DAST) remains a historically significant and highly effective nucleophilic reagent[4].
Mechanistic Rationale & Causality
The Causality: DAST transforms the relatively poor hydroxyl leaving group into a highly reactive dialkylaminosulfur trifluoride intermediate. The formation of the extremely strong S=O bond provides the thermodynamic driving force for the reaction. HF released during the initial alcohol complexation subsequently attacks the activated carbon via an SN2 displacement mechanism (or SN1 for tertiary alcohols), extruding Et₂NSOF and liberating the alkyl fluoride[4]. Safety Note: DAST is highly sensitive to moisture and heat. Elevated temperatures can trigger violent, exothermic decomposition[4]. For scalable, safer alternatives that do not react violently with water, aminodifluorosulfinium tetrafluoroborate salts (e.g., XtalFluor) or Deoxo-Fluor are recommended[5]. Additionally, DAST has proven capable of mediating fluorinative C-C bond cleavage in specifically activated ketones[6].
Caption: Step-by-step causality of DAST-mediated deoxyfluorination of alcohols to alkyl fluorides.
Validated Protocol: Direct Alcohol Deoxyfluorination
-
Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 20 Vol) under a strict nitrogen atmosphere[4].
-
Thermal Control: Plunge the reaction flask into a dry ice/acetone bath to reach exactly -78 °C. Causality: DAST reactions must be initiated at cryogenic temperatures to suppress unwanted elimination side-products (alkenes) and to safely dissipate the heat of the initial intermediate formation[4].
-
Reagent Addition: Add DAST (1.2 equiv) dropwise.
-
Reaction: Stir at -78 °C for 30 minutes, then slowly allow the reaction mixture to naturally warm to room temperature and stir for an additional 2 hours[4].
-
Workup: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ (to neutralize generated HF)[4]. Extract the mixture twice with DCM. Wash the combined organics with water (10 Vol x 2) and brine (5 Vol), dry over Na₂SO₄, filter, and purify by silica gel chromatography[4].
Electrophilic Fluorination: Selectfluor
Selectfluor, bis(tetrafluoroborate)[1-chloromethyl-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane], is an extraordinarily stable, commercially available, and nontoxic reagent used for providing an electrophilic fluorine ("F+") source[7],[8].
Mechanistic Rationale & Causality
Historically, achieving electrophilic fluorination required highly hazardous and non-specific molecular fluorine (F₂) gas or shock-sensitive hypofluorides[7]. The Causality: Selectfluor solves this by utilizing a sterically unhindered N-F bond within a stable bicyclic framework. The strongly electron-withdrawing nature of the adjacent quaternary ammonium site drastically increases the electrophilicity of the fluorine atom, making it susceptible to nucleophilic attack by enolates, electron-rich arenes, and heterocycles[8]. Because it is synthesized as a bis(tetrafluoroborate) salt, it boasts immense thermal stability and high solubility in highly polar media like acetonitrile (MeCN) or water, facilitating versatile benchtop handling[8].
Caption: Electrophilic fluorination pathway utilizing Selectfluor as a stable F+ donor.
Validated Protocol: Electrophilic alpha-Fluorination of beta-Keto Esters
-
Preparation: Dissolve the beta-keto ester substrate (1.0 equiv) in anhydrous acetonitrile (MeCN).
-
Addition: Add Selectfluor (1.1 equiv) in one portion. Causality: Due to its exceptional stability, Selectfluor does not require cryogenic cooling or specialized dropwise addition parameters and operates well at ambient conditions[7].
-
Reaction: Stir the reaction mixture at room temperature or reflux (depending on steric bulk of the substrate) until consumption of the starting material is confirmed via TLC.
-
Workup (Self-Validating Step): Dilute the mixture with ethyl acetate and water. The byproduct of Selectfluor (the defluorinated DABCO derivative, TEDAB) is a highly water-soluble salt[7],[8]. It completely partitions into the aqueous layer, ensuring an incredibly clean organic layer.
-
Isolation: Extract the organic layer, dry over MgSO₄, and concentrate.
Quantitative Data Summary
The table below benchmarks the primary parameters and reaction matrices of the utilized reagents.
| Reagent Name | Chemical Profile | Reaction Type | Primary Substrates | Handling & Safety Concerns | Typical Yield |
| Ruppert-Prakash (TMSCF₃) | Organosilane liquid | Nucleophilic Trifluoromethylation | Aldehydes, Ketones, Imines | Flammable, requires an initiator (TBAF/CsF)[1],[2]. | 80 - 95%[3] |
| DAST | Aminosulfur trifluoride liquid | Nucleophilic Deoxyfluorination | Aliphatic Alcohols, Carbonyls | Moisture sensitive, high thermal instability (explosion hazard >50 °C)[4]. | 65 - 85% |
| Selectfluor | Bicyclic ammonium salt | Electrophilic Fluorination | Enolates, Arenes, Heterocycles | Highly stable solid, non-toxic, safe substitute for F₂ gas[7],[8]. | 70 - 90% |
References
-
[4] Organic Synthesis Repository. "Alcohol to Fluoro / Carbonyl to Difluoro using DAST." Organic-Synthesis.com. Available at:[Link]
-
[3] MDPI Open Access. "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." MDPI. Available at: [Link]
-
[7] Scribd Academic Review. "Selectfluor: Electrophilic Fluorination Insights." Scribd. Available at: [Link]
-
[8] Varala, R. et al. "Applications of Selectfluor in Organic Synthesis-A Quadrennial Update." Current Organic Chemistry (EurekaSelect). Available at:[Link]
-
[2] ResearchGate Open Archives. "(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent." ResearchGate. Available at:[Link]
-
[6] Kim, D. and Lim, H. N. "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones." Organic Letters (ACS Publications). Available at: [Link]
-
[5] Organic Chemistry Portal. "Fluoroalkane synthesis by fluorination or substitution." Organic-Chemistry.org. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: One-Pot Synthesis of α-Fluoroacetophenones
Introduction: The Strategic Importance of α-Fluoroacetophenones
α-Fluoroacetophenones are a pivotal class of organic compounds, serving as critical building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom at the α-position of an acetophenone moiety can profoundly influence the parent molecule's biological and chemical properties. This includes enhancing metabolic stability, increasing binding affinity to target enzymes, and modifying lipophilicity and bioavailability. Consequently, the development of efficient, safe, and scalable synthetic routes to these valuable intermediates is of paramount importance to the drug development and chemical research communities.
This comprehensive guide provides an in-depth exploration of modern one-pot methodologies for the synthesis of α-fluoroacetophenones. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Core Synthetic Strategies: A Mechanistic Overview
The one-pot synthesis of α-fluoroacetophenones can be broadly categorized into two primary mechanistic pathways: direct electrophilic fluorination and sequential halogenation-nucleophilic fluorination. More recently, innovative approaches leveraging hypervalent iodine chemistry, photoredox catalysis, and electrochemistry have emerged, offering unique advantages.
Direct Electrophilic α-Fluorination of Acetophenones
This is arguably the most direct approach, involving the reaction of an acetophenone or its enol/enolate equivalent with an electrophilic fluorine source ("F+"). The reaction is typically facilitated by a base or a catalyst to promote the formation of the nucleophilic enolate intermediate, which then attacks the electrophilic fluorine reagent.
The choice of fluorinating agent is critical for the success of this reaction. Modern electrophilic fluorinating agents are predominantly N-F reagents, which have largely replaced hazardous alternatives like elemental fluorine due to their enhanced stability, safety, and ease of handling.[1] Commonly employed reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[1][2]
The mechanism, while debated, is often considered to proceed via an SN2-type pathway where the enolate attacks the fluorine atom, displacing the nitrogen-containing leaving group.[1][3]
One-Pot Halogenation-Nucleophilic Fluorination
This strategy offers an alternative pathway that avoids the use of often expensive electrophilic fluorinating agents.[4][5][6] It is a two-step, one-pot process that begins with the α-halogenation (typically bromination or chlorination) of the acetophenone to form an α-haloacetophenone intermediate. This is immediately followed by a nucleophilic substitution reaction where the halide is displaced by a fluoride ion from a suitable source.
Commonly used halogenating agents include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4] The subsequent nucleophilic fluorination is often achieved using reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) or other fluoride salts.[4][7] This method's appeal lies in the lower cost and ready availability of the reagents.[4][5]
Hypervalent Iodine-Promoted α-Fluorination
This method utilizes hypervalent iodine reagents, such as iodosylarenes (ArIO), in combination with a fluoride source like triethylamine pentahydrofluoride (TEA·5HF).[7][8][9] These reagents are known for their mild oxidizing properties and safety, presenting a greener alternative to some traditional methods.[7] The reaction proceeds under mild conditions and demonstrates good selectivity for monofluorination, as the resulting α-fluoroenol is less reactive towards further fluorination.[7][8] This approach has been successfully applied to a variety of acetophenone derivatives and other monocarbonyl compounds.[8][9]
Comparative Overview of Key Methodologies
| Methodology | Fluorine Source | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Direct Electrophilic Fluorination | Electrophilic (F+) | Selectfluor, NFSI | High efficiency, direct, broad substrate scope.[10] | Reagents can be expensive. | 60-95%[10][11] |
| Halogenation-Nucleophilic Fluorination | Nucleophilic (F-) | DBDMH, Et₃N·3HF | Cost-effective reagents, simple procedure.[4] | Two-step process (in one pot), may generate more waste. | 82-87%[4] |
| Hypervalent Iodine-Promoted | Nucleophilic (F-) | ArIO, TEA·5HF | Mild conditions, high selectivity for monofluorination, safer reagents.[7][8] | Requires a hypervalent iodine reagent. | 67-84%[8] |
Experimental Protocols
Protocol 1: Direct α-Fluorination using Selectfluor®
This protocol is a general procedure for the direct α-fluorination of acetophenones and can be adapted for various substituted substrates.[10]
Materials:
-
Substituted Acetophenone (1.0 mmol, 1.0 equiv)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Acetonitrile (anhydrous, 5-10 mL)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted acetophenone (1.0 mmol) and anhydrous acetonitrile (5-10 mL).
-
Stir the mixture at room temperature until the acetophenone is completely dissolved.
-
Add Selectfluor® (1.1 mmol) to the reaction mixture in a single portion.
-
Stir the reaction at room temperature or gently heat to 40-60 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure α-fluoroacetophenone.
Causality and Insights:
-
Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as the presence of water can lead to side reactions and decomposition of the fluorinating agent.
-
Inert Atmosphere: While Selectfluor® is relatively stable, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring higher yields and purity.
-
Substrate Reactivity: Electron-donating groups on the aromatic ring of the acetophenone generally accelerate the reaction by stabilizing the enolate intermediate, while electron-withdrawing groups may require longer reaction times or higher temperatures.[8]
Protocol 2: One-Pot Bromination and Nucleophilic Fluorination
This protocol details a cost-effective, one-pot synthesis via an α-bromoacetophenone intermediate.[4]
Materials:
-
Substituted Acetophenone (1.0 mmol, 1.0 equiv)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 mmol, 0.55 equiv)
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) (1.5 mmol, 1.5 equiv)
-
Acetonitrile or Dichloromethane (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Bromination Step: To a round-bottom flask, add the substituted acetophenone (1.0 mmol) and a suitable solvent like acetonitrile (5 mL). Add DBDMH (0.55 mmol) to the solution. Stir the mixture at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material. This step generates the α-bromoacetophenone in situ.
-
Fluorination Step: To the same flask containing the crude α-bromoacetophenone, carefully add triethylamine tris(hydrogen fluoride) (1.5 mmol).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 5-10 hours.[6] Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic components.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired α-fluoroacetophenone.
Causality and Insights:
-
Stoichiometry of DBDMH: DBDMH is a source of two bromine atoms, hence slightly more than 0.5 equivalents are used for monobromination.
-
Handling Et₃N·3HF: This reagent is corrosive and a source of HF. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is, however, considered easier and safer to handle than anhydrous HF.[7]
-
Solvent Choice: The choice of solvent can influence reaction rates. Acetonitrile is a common choice for both steps.
Protocol 3: α-Fluorination Promoted by Hypervalent Iodine
This protocol provides a mild and selective method for α-fluorination.[8][9]
Materials:
-
Substituted Acetophenone (1.0 mmol, 1.0 equiv)
-
Iodosylbenzene (PhIO) or p-Tolyl-iodosylbenzene (1.2 mmol, 1.2 equiv)
-
Triethylamine pentahydrofluoride (TEA·5HF) (1.5 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
In a round-bottom flask, combine the substituted acetophenone (1.0 mmol), the iodosylarene (1.2 mmol), and 1,2-dichloroethane (5 mL).
-
Add triethylamine pentahydrofluoride (1.5 mmol) to the mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours. Monitor the reaction's progress using TLC or GC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the pure α-fluoroacetophenone.
Causality and Insights:
-
Role of Iodosylarene: The hypervalent iodine reagent facilitates the fluorination process, likely through the formation of a reactive intermediate with the fluoride source.[8]
-
Temperature Control: The mild temperature of 60 °C is often sufficient, which helps to prevent side reactions and decomposition, contributing to the high selectivity for monofluorination.[7]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently activated substrate; Inactive catalyst/reagent; Low temperature. | For electron-poor substrates, consider stronger bases or higher temperatures. Verify the activity of the fluorinating agent. |
| Formation of Di-fluorinated Product | Overly reactive substrate; Excess fluorinating agent. | Reduce the equivalents of the fluorinating agent to 1.0-1.05. Perform the reaction at a lower temperature. The hypervalent iodine method is noted for avoiding overfluorination.[7][12] |
| Complex Mixture of Products | Decomposition of starting material or product; Presence of water. | Ensure strictly anhydrous conditions. Lower the reaction temperature. Check the stability of the substrate under the reaction conditions. |
Conclusion
The one-pot synthesis of α-fluoroacetophenones is a dynamic field with multiple robust and reliable methodologies available to the modern researcher. Direct electrophilic fluorination with agents like Selectfluor® offers a highly efficient and direct route, while the sequential halogenation-nucleophilic fluorination provides a more economical alternative. Hypervalent iodine-promoted methods represent a significant advance in terms of mildness and selectivity. The choice of method will ultimately depend on factors such as substrate scope, cost considerations, and available laboratory equipment. The protocols and insights provided herein are intended to serve as a strong foundation for researchers to successfully synthesize these valuable fluorinated building blocks.
References
-
Wikipedia. Electrophilic fluorination. [Link]
-
Zhang, W., Li, Y., Cui, H., Su, X., & Xu, S. (2012). One-Pot α-Nucleophilic Fluorination of Acetophenones by DBDMH and Et₃N·3HF. Chinese Journal of Organic Chemistry, 32(5), 924-928. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Steen, M., & Enders, D. (2005). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Synlett, 2005(12), 1899-1902. [Link]
-
Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(13), 5842-5846. [Link]
-
Shaaban, M., & El-Sayed, N. N. E. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 12(11), 1435. [Link]
-
Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(13), 5842-5846. [Link]
-
Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. The Journal of Organic Chemistry, 79(13), 5842–5846. [Link]
-
Sandford, G. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(30), 7247-7254. [Link]
-
Singh, S., Kumar, S., & Singh, V. K. (2017). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). Organic & Biomolecular Chemistry, 15(4), 841-845. [Link]
-
Snieckus, V. (2002). Enantioselective Electrophilic Fluorination. Illinois Chemistry. [Link]
-
Sloop, J. C., & Gill, C. D. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2(3), 226-234. [Link]
-
Lee, E., & Hooker, J. M. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17094–17097. [Link]
-
J-GLOBAL. Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI) for the synthesis of α-fluoroketones: Substrate scope and mechanistic investigation. [Link]
-
CHEMWELLS. N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent. [Link]
-
Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]
-
Oberdorfer, F. (1996). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Journal of Labelled Compounds and Radiopharmaceuticals, 38(9), 833-844. [Link]
-
Vil', V. A., Merkulova, V. M., Ilovaisky, A. I., Paveliev, S. A., Nikishin, G. I., & Terent'ev, A. O. (2021). Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. Organic Letters, 23(13), 5107–5112. [Link]
-
Kvasnica, M. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. International Journal of Molecular Sciences, 24(2), 1083. [Link]
-
ResearchGate. Synthesis of α-fluoroacetophenone. [Link]
- Google Patents. CN101665394B - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
-
R Discovery. Electrochemical Synthesis of α‐Hydroxycarboxylic Acids From Acetophenones. [Link]
-
Molander, G. A., & Traister, K. M. (2022). Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides. ACS Catalysis, 12(1), 319–325. [Link]
-
Douglas, J. J., & MacMillan, D. W. C. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 21(11), 4194–4198. [Link]
-
Jadhao, A. R., & Gaikwad, S. S. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts. Monatshefte für Chemie - Chemical Monthly, 152(8), 983–991. [Link]
-
Vil', V. A., Merkulova, V. M., Ilovaisky, A. I., Paveliev, S. A., Nikishin, G. I., & Terent'ev, A. O. (2021). Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. Organic Letters, 23(13), 5107–5112. [Link]
- Google Patents. CN101665394A - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
- Google Patents. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
-
R Discovery. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. [Link]
-
Zhang, Z., Su, J., Zha, Z., & Wang, Z. (2013). Electrochemical synthesis of the aryl α-ketoesters from acetophenones mediated by KI. Chemistry (Weinheim an der Bergstrasse, Germany), 19(52), 17711–17714. [Link]
-
Le, C., & MacMillan, D. W. C. (2017). Synthesis of acyl fluorides via photocatalytic fluorination of aldehydic C–H bonds. Chemical Communications, 53(56), 7930-7933. [Link]
-
ResearchGate. A convenient and efficient one-pot way to synthesize α,β-epoxy ketones directly from acetophenones and arylaldehydes. [Link]
-
Watabe, T., Liu, Y., & Hatazawa, J. (2021). One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment. EJNMMI Radiopharmacy and Chemistry, 6(1), 26. [Link]
-
Sieroń, L., & Mąkosza, M. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 20(13), 3845–3849. [Link]
-
Wu, H., Xu, B., Li, Y., Hong, F., Zhu, D., Jian, J., Pu, X., & Zeng, Z. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(7), 2987–2992. [Link]
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- 9. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-1-(4-fluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Fluoro-1-(4-fluorophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The purification of α-fluoroketones presents unique challenges due to their potential instability and reactivity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield.
Section 1: Safety First - Critical Handling Procedures for α-Fluoroketones
Before beginning any purification protocol, it is imperative to understand the associated hazards. α-Halogenated ketones are potent lachrymators (tear-inducing agents) and irritants. Furthermore, α-fluoroketones can be unstable and may release highly toxic and corrosive hydrogen fluoride (HF) gas, particularly upon exposure to moisture, strong acids, or bases.
Mandatory Safety Precautions:
-
Ventilation: All manipulations must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove like neoprene should be used).
-
Emergency Preparedness: Ensure immediate access to an eyewash station, safety shower, and a calcium gluconate tube or gel, which is the standard first aid treatment for HF exposure.
-
Waste Disposal: All contaminated materials must be quenched carefully (e.g., with a sodium bicarbonate solution) and disposed of as hazardous waste according to institutional guidelines.
Section 2: Understanding Your Impurity Profile
Effective purification begins with identifying potential impurities. The profile will depend on the synthetic route used to prepare the 2-Fluoro-1-(4-fluorophenyl)ethanone.
| Potential Impurity | Source | Typical Analytical Method |
| 1-(4-Fluorophenyl)ethanone | Unreacted starting material from a direct fluorination reaction. | GC-MS, LC-MS, ¹H NMR |
| 2,2-Difluoro-1-(4-fluorophenyl)ethanone | Over-fluorination of the starting material. | GC-MS, ¹⁹F NMR, ¹H NMR |
| 2-Chloro- or 2-Bromo-1-(4-fluorophenyl)ethanone | Unreacted starting material if synthesis involves a halogen exchange.[1][2] | LC-MS, Elemental Analysis |
| Solvent Residues (e.g., DCM, THF, Acetonitrile) | Reaction or extraction solvents. | ¹H NMR, GC-MS |
| Decomposition Products | Instability on silica gel or during work-up. α-fluoroketones can be prone to degradation.[3][4] | LC-MS, TLC |
| Polymeric Materials | Self-condensation or decomposition, especially under improper handling or storage.[5] | ¹H NMR (broad signals), TLC (baseline streaking) |
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-Fluoro-1-(4-fluorophenyl)ethanone in a direct question-and-answer format.
Problem 1: My product appears to be decomposing during silica gel column chromatography. I see streaking on my TLC plates and get multiple spots in later fractions.
-
Possible Cause 1: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~6-7) but can have localized acidic sites that catalyze the enolization of the ketone followed by the elimination of hydrogen fluoride. This leads to decomposition.
-
Recommended Solution 1: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the initial, non-polar eluent (e.g., hexane) containing 1-2% triethylamine. The triethylamine neutralizes the acidic sites on the silica surface, minimizing decomposition. Pack the column with this slurry.[6]
-
Possible Cause 2: Prolonged Contact Time. The longer the compound remains on the column, the greater the opportunity for decomposition.
-
Recommended Solution 2: Use flash column chromatography rather than traditional gravity chromatography. The increased pressure and flow rate significantly reduce the residence time on the stationary phase.[7][8] If possible, choose a column with a larger diameter and shorter bed height.
-
Possible Cause 3: Inappropriate Solvent Polarity. Using highly polar solvents like methanol can accelerate decomposition on the silica surface.
-
Recommended Solution 3: Stick to neutral, less polar solvent systems like hexane/ethyl acetate or dichloromethane/hexane gradients.[9] Avoid using alcohols in the eluent if possible.
Problem 2: I have a low overall yield after my aqueous work-up and extraction.
-
Possible Cause 1: Incomplete Extraction. 2-Fluoro-1-(4-fluorophenyl)ethanone has moderate polarity. A single extraction may be insufficient to recover all the product from the aqueous layer.
-
Recommended Solution 1: Perform multiple extractions (at least 3x) with your chosen organic solvent (e.g., ethyl acetate or dichloromethane).[9] Combine the organic layers to maximize recovery.
-
Possible Cause 2: Emulsion Formation. The presence of salts and other byproducts can lead to the formation of an emulsion between the aqueous and organic layers, trapping the product.
-
Recommended Solution 2: To break up an emulsion, add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel.[8][10] In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Possible Cause 3: Hydrolysis/Decomposition. If the aqueous work-up conditions are too acidic or basic, or if the mixture is stirred for too long at elevated temperatures, the product may have degraded.
-
Recommended Solution 3: Ensure the work-up is performed under neutral or mildly acidic/basic conditions and at a low temperature (e.g., in an ice bath).[10] Minimize the time the product is in contact with the aqueous phase.
Problem 3: My purified product is a pale yellow oil, but the literature reports a white solid. How can I remove the color?
-
Possible Cause: Trace Impurities. The yellow color is likely due to small amounts of highly conjugated or polymeric impurities that were not fully removed by chromatography.
-
Recommended Solution 1: Recrystallization. If your product is an oil due to these impurities, recrystallization is an excellent final purification step to both purify and solidify the compound.[5] See the protocol in Section 5.
-
Recommended Solution 2: Activated Carbon Treatment. During the recrystallization process, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent. Add a very small amount (e.g., 1-2% by weight) of activated carbon. Swirl and continue to heat for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon, then allow the clear filtrate to cool and crystallize.[11]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best initial purification step after the reaction is complete? A1: An aqueous work-up is the essential first step.[10] This involves quenching the reaction (e.g., by slowly adding it to ice water or a saturated ammonium chloride solution), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers should then be washed with water and brine to remove inorganic salts and water-soluble impurities, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[8]
Q2: Are there alternatives to standard silica gel for column chromatography? A2: Yes. If decomposition on standard silica is a persistent issue, consider using a less acidic stationary phase. Alumina (neutral or basic) can be an option, but its reactivity should be tested on a small scale first. Alternatively, FluoroPhenyl-phase columns, often used in HPLC, offer different selectivity and can sometimes provide better separation for fluorinated compounds.[12] For preparative chromatography, reverse-phase silica (C18) can also be used with solvent systems like acetonitrile/water, which avoids the issues associated with acidic silica.[13]
Q3: What is a good starting point for a solvent system for flash column chromatography? A3: A gradient system of hexane and ethyl acetate is a robust choice.[5][9] Start with a low polarity eluent (e.g., 98:2 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. The exact gradient will depend on the polarity of the impurities. Monitor the separation using TLC.
Q4: What solvent systems are recommended for recrystallization? A4: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. For 2-Fluoro-1-(4-fluorophenyl)ethanone, which is a solid at room temperature, a mixed solvent system is often effective.[5] Good starting points to test are ethanol/water, isopropanol/hexane, or ethyl acetate/hexane. The goal is to dissolve the compound in a minimal amount of the more soluble solvent (e.g., ethanol) at its boiling point, then slowly add the less soluble "anti-solvent" (e.g., water or hexane) until the solution becomes slightly turbid. Upon cooling, pure crystals should form.[14][15]
Q5: How should I store the purified 2-Fluoro-1-(4-fluorophenyl)ethanone to prevent decomposition? A5: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a cold, dark place, such as a freezer (-20°C).[16] This minimizes exposure to moisture, light, and heat, all of which can contribute to degradation over time.
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Cool the crude reaction mixture in an ice-water bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring.[10] The volume of the NH₄Cl solution should be approximately 5-10 times the volume of the reaction mixture.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 g scale reaction).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers sequentially with deionized water (1 x 50 mL) and then with saturated aqueous NaCl (brine) (1 x 50 mL).[8]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 98:2 hexane/ethyl acetate. If needed, add 1% triethylamine to the slurry to neutralize the silica. Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture (e.g., 98:2 hexane/ethyl acetate).[5]
-
Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[7]
Section 6: Visualization of the Purification Workflow
The following diagram illustrates the general workflow and decision points for purifying 2-Fluoro-1-(4-fluorophenyl)ethanone from a crude reaction mixture.
Caption: Purification workflow for 2-Fluoro-1-(4-fluorophenyl)ethanone.
Section 7: References
-
Burket, B. A., & Wos, J. A. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(3), 425-428. [Link]
-
Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915-2921. [Link]
-
Organic Syntheses. (2014). Procedure for the preparation of 2-Fluoro-6-phenylpyridine. [Link]
-
Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5785-5788. [Link]
-
Organic Syntheses. (2014). General procedure for extraction and column chromatography. [Link]
-
Butt, S., Saeed, S., & Bano, F. Z. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E, 68(Pt 4), o1268. [Link]
-
Badgujar, D. M., & Bhalvankar, R. B. (2017). A Green and Efficient Synthesis of α-Bromo Ketones using N-Bromosuccinimide under Ultrasonic Irradiation. Asian Journal of Organic & Medicinal Chemistry, 2(4), 118-122. [Link]
-
SIELC Technologies. (2018). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
-
Restek. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
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- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting α-Fluorination of Acetophenone Derivatives
Welcome to the technical support center for the α-fluorination of acetophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine to the α-position of acetophenone scaffolds. The insights provided herein are synthesized from established literature and practical experience to address common challenges and offer robust solutions.
Frequently Asked Questions (FAQs)
Q1: My α-fluorination reaction is not proceeding or giving very low yields. What are the primary factors to investigate?
A1: Low or no yield in α-fluorination reactions often points to issues with reaction conditions or reagent quality. Here’s a systematic checklist:
-
Anhydrous Conditions: Many fluorinating reagents, particularly electrophilic ones, are highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can quench the reaction.[1]
-
Reagent Quality: The activity of fluorinating agents can degrade over time, especially with improper storage. It's advisable to use a fresh bottle or verify the quality of your existing stock.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent side reactions with atmospheric moisture and oxygen.[1]
-
Temperature Control: Many fluorination reactions have a narrow optimal temperature window. Reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) and gradually warmed to room temperature.[1]
-
Enolate Formation: For electrophilic fluorination, the formation of an enol or enolate is a prerequisite. Ensure your reaction conditions (e.g., choice of base, acid catalyst) favor the generation of this key intermediate.[2][3]
Q2: I'm observing a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the desired mono-fluorinated acetophenone?
A2: Achieving high selectivity for mono-fluorination can be challenging as the mono-fluorinated product can sometimes be more reactive than the starting material.[1] Here are several strategies to enhance selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) can help minimize over-fluorination.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or NMR. Quench the reaction as soon as the starting material is consumed to prevent further fluorination.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve the selectivity for the mono-fluorinated product.[1]
-
Choice of Fluorinating Agent: Some fluorinating agents may offer better selectivity. For instance, methods using hypervalent iodine reagents and a triethylamine·HF complex have been shown to selectively produce monofluorinated products due to the reduced reactivity of the fluorinated enol.[4]
-
Solvent Effects: The choice of solvent can influence selectivity. For example, in the fluorination of 1,3-dicarbonyl compounds with Selectfluor™, using aqueous media has been shown to improve selectivity for the mono-fluorinated product.[5]
Q3: What are the most common side reactions in the α-fluorination of acetophenones, and how can they be mitigated?
A3: Besides over-fluorination, other side reactions can occur depending on the substrate and reaction conditions.
-
Elimination: Under certain basic conditions, elimination reactions can compete with fluorination, leading to the formation of unsaturated byproducts. Careful selection of a non-nucleophilic base and temperature control can minimize this.
-
Rearrangement: Cationic intermediates, which may form during certain fluorination reactions, can be prone to rearrangements.[1]
-
Hydrolysis: Fluorinating reagents can be sensitive to moisture, leading to hydrolysis, which not only consumes the reagent but can also generate corrosive byproducts like HF.[1] Maintaining strictly anhydrous conditions is the primary solution.
-
Radical Reactions: Unless a specific photocatalytic pathway is intended, conditions that can initiate radical reactions, such as high heat or UV light, should be avoided if α-fluorination via an ionic pathway is desired.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Asymmetric Acetophenone Derivatives
When dealing with acetophenone derivatives that have different substituents on the aromatic ring, or are otherwise asymmetric, achieving regioselective α-fluorination can be a challenge.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Formation of Multiple Enolates | The reaction conditions may permit the formation of both kinetic and thermodynamic enolates, leading to a mixture of regioisomeric products.[2] | Optimize Base and Temperature: For base-mediated fluorination, a bulky, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) will favor the formation of the kinetic enolate (less substituted α-position). Conversely, a weaker base at higher temperatures can favor the thermodynamic enolate (more substituted α-position).[2] |
| Steric Hindrance | A bulky fluorinating agent may have difficulty accessing a sterically hindered α-position. | Select a Less Bulky Reagent: Consider using a smaller electrophilic fluorinating agent if sterics are a concern. |
| Electronic Effects | The electronic nature of substituents on the acetophenone can influence the acidity of the α-protons and the stability of the resulting enolate.[6] | Substrate Modification: If feasible, modify the substrate to include directing groups that can favor the formation of a single enolate.[2] |
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Inconsistent Results with Electrophilic Fluorinating Agents (e.g., Selectfluor™, NFSI)
Electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are widely used for the α-fluorination of ketones.[1] However, their effectiveness can be influenced by several factors.
Key Considerations for Common Reagents
| Reagent | Common Issues | Troubleshooting Tips |
| Selectfluor™ | Over-fluorination, low reactivity with electron-poor substrates. | Carefully control stoichiometry (use ~0.95 eq for mono-fluorination).[1] For unreactive substrates, consider catalysis or alternative fluorination methods.[7][8] |
| NFSI | Can act as an oxidant or engage in other side reactions.[9][10] | Ensure the reaction is performed under conditions that favor fluorination over other reaction pathways. Monitor the reaction closely for byproduct formation. |
Experimental Protocol: General Procedure for α-Fluorination using NFSI
This protocol is a general guideline and may require optimization for specific acetophenone derivatives.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the acetophenone derivative (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, MeCN).
-
Enolate Formation: Cool the solution to the desired temperature (e.g., -78 °C). Add a suitable base (e.g., LDA, NaHMDS) dropwise to form the enolate. Stir for the optimized time.
-
Fluorination: Add a solution of NFSI (1.1 equiv) in the same anhydrous solvent dropwise to the enolate solution.
-
Reaction: Allow the reaction to stir at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Issue 3: Difficulty in Purification of the α-Fluoroacetophenone Product
The purification of α-fluoroacetophenone derivatives can sometimes be challenging due to the similar polarities of the starting material, product, and byproducts.
Strategies for Effective Purification
-
Column Chromatography Optimization: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve better separation on silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate separation, followed by removal of the derivatizing group.
Mechanistic Insights
The α-fluorination of acetophenones with electrophilic fluorinating agents proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source.
Caption: General mechanism for electrophilic α-fluorination.
Understanding the factors that influence the formation and stability of the enolate is key to controlling the outcome of the reaction.[3] The choice of base, solvent, and temperature all play critical roles in this process.[11]
References
-
Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(12), 5842–5846. [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Sandford, G., et al. (2019). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Chemical Science, 10(40), 9324-9331*. [Link]
-
Angewandte Chemie. (n.d.). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Wiley Online Library. [Link]
-
Royal Society of Chemistry. (n.d.). Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. RSC Publishing. [Link]
-
Pattison, G., et al. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]
-
Molecules. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
- Google Patents. (n.d.). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
-
Pattison, G., et al. (2025). Synthesis of Ketones and Mono-fluoro Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. Chemical Communications. [Link]
-
Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of Selectfluor F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica, 52(1), 13-26. [Link]
-
ResearchGate. (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein-Institut. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). N-Fluorobenzenesulfonimide, 97%. Retrieved from [Link]
-
ResearchGate. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Molecules. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]
-
PubMed. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. National Center for Biotechnology Information. [Link]
-
Physical Chemistry Chemical Physics. (2023). Fluorination effects probed in 4-fluoroacetophenone and its monohydrate. Royal Society of Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein-Institut. [Link]
-
ResearchGate. (n.d.). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone.... Retrieved from [Link]
-
CORE. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]
- Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
-
ACS Publications. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10344-10352*. [Link]
-
National Institutes of Health. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC. [Link]
- Google Patents. (n.d.). CN101665394A - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
-
Royal Society of Chemistry. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]
-
Reddit. (2025). Help on tricky electrophilic fluorination. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2000). a,a-gem-Difluorination of a-(Alkylthio)acetophenone Derivatives with N-Fluoropyridinium Salts. The Pharmaceutical Society of Japan. [Link]
-
ResearchGate. (n.d.). Synthesis of α-fluoroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]
Sources
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- 3. Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04185K [pubs.rsc.org]
- 4. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing difluorination in the synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key fluorinated building block. Over-fluorination to produce the difluorinated byproduct is a common challenge, and this resource provides in-depth, experience-based solutions to maximize the yield and purity of your target monofluorinated product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 2,2-difluoro-1-(4-fluorophenyl)ethanone in my reaction mixture. What is the primary cause of this side reaction?
The formation of the difluorinated byproduct is a classic case of over-fluorination. This occurs because the initial product, 2-Fluoro-1-(4-fluorophenyl)ethanone, is often as reactive, or even more reactive, than the starting material, 1-(4-fluorophenyl)ethanone. The electron-withdrawing effect of the first fluorine atom can increase the acidity of the remaining α-hydrogen, making it more susceptible to deprotonation and subsequent reaction with another equivalent of the electrophilic fluorinating agent.[1]
Q2: Which type of fluorinating agent is best to minimize difluorination?
Electrophilic N-F reagents are the industry standard for this type of transformation. Reagents like Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are generally preferred over harsher reagents.[2][3] They are crystalline, stable solids that are easier to handle than gaseous fluorine or highly toxic hypofluorites.[4][5] The choice between them can depend on the specific reaction conditions and the substrate's reactivity.
-
Selectfluor™ is a powerful and widely used reagent, but its high reactivity can sometimes lead to over-fluorination if not carefully controlled.[6][7]
-
NFSI is often considered a milder alternative, which can provide better selectivity for monofluorination in sensitive substrates.[8][9]
Q3: How critical are anhydrous conditions for this reaction?
Absolutely critical. Most electrophilic fluorinating agents, including Selectfluor™ and NFSI, can react with water.[10] Even trace amounts of moisture can consume the reagent, leading to lower yields and potentially generating side products. Ensure all glassware is thoroughly oven- or flame-dried, and use anhydrous solvents to maintain a dry reaction environment. It is also best practice to run the reaction under an inert atmosphere, such as nitrogen or argon.[10]
Troubleshooting Guide: Suppressing Difluorination
This section provides actionable strategies to address the common issue of difluorination. The core of the problem lies in the relative rates of the first and second fluorination steps. Our goal is to create conditions that favor the first fluorination while disfavoring the second.
Issue 1: High Levels of Difluorinated Impurity (>10%)
If you are consistently observing significant amounts of the 2,2-difluoro byproduct, a multi-faceted approach to optimization is required.
Root Cause Analysis:
The primary issue is that the rate of the second fluorination is competitive with the first. This can be exacerbated by several factors:
-
High Reagent Stoichiometry: Using a full equivalent or an excess of the fluorinating agent.
-
Elevated Reaction Temperature: Higher temperatures can overcome the activation energy for the second fluorination.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.
-
Rapid Enolization: The reaction proceeds through an enol or enolate intermediate.[6][11] If the monofluorinated product readily forms an enol, it will be susceptible to a second fluorination.
dot graph TD { A[Start: High Difluorination] --> B{Analyze Reaction Parameters}; B --> C[Stoichiometry]; B --> D[Temperature]; B --> E[Reaction Time]; C --> F["Reduce Fluorinating Agent to <1.0 eq (e.g., 0.95 eq)"]; D --> G["Lower Temperature (e.g., 0°C or -78°C)"]; E --> H["Monitor Closely by TLC/GC-MS and Quench Promptly"]; F --> I{Re-evaluate}; G --> I; H --> I; I --> J[Issue Resolved]; I --> K[Issue Persists]; K --> L{Consider Alternative Strategy}; L --> M[Switch to a Milder Reagent (e.g., NFSI)]; L --> N[Change Solvent System]; M --> J; N --> J;
} Troubleshooting workflow for high difluorination.
Corrective Actions & Protocols:
-
Control Stoichiometry: This is the most critical parameter. Using a slight excess of the starting ketone relative to the fluorinating agent ensures the reagent is consumed before significant difluorination can occur.
-
Recommendation: Use 0.95 equivalents of the fluorinating agent (e.g., Selectfluor™).[10]
-
-
Temperature Management: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetic product.[10]
-
Recommendation: Start the reaction at 0°C or even -78°C and allow it to warm slowly to room temperature.
-
-
Vigilant Reaction Monitoring: Do not let the reaction run for a set amount of time without monitoring.
-
Protocol: Take aliquots every 15-30 minutes and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material, 1-(4-fluorophenyl)ethanone, is no longer visible.
-
Experimental Protocol: Optimized Monofluorination
This protocol is designed to maximize the yield of 2-Fluoro-1-(4-fluorophenyl)ethanone while minimizing the difluorinated byproduct.
Materials:
-
1-(4-fluorophenyl)ethanone (1.0 eq)
-
Selectfluor™ (0.95 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar and nitrogen inlet.
Procedure:
-
To the reaction flask under a nitrogen atmosphere, add 1-(4-fluorophenyl)ethanone.
-
Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0°C using an ice-water bath.
-
In a single portion, add Selectfluor™ (0.95 eq) to the stirred solution.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC every 20 minutes.
-
Once TLC analysis indicates the consumption of the starting material, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the desired monofluorinated product.
Issue 2: Reaction is Sluggish or Incomplete
If you've implemented the above measures and find the reaction is not proceeding to completion, consider the following.
Root Cause Analysis:
-
Insufficient Activation: The formation of the enol/enolate intermediate may be too slow under neutral or mild conditions.
-
Reagent Degradation: The quality of the fluorinating agent may have diminished over time.[10]
Corrective Actions:
-
Introduce a Mild Acid or Base Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) can facilitate enolization and accelerate the reaction. However, be cautious as this can also potentially increase the rate of the second fluorination. A careful screen is necessary.
-
Solvent Effects: The choice of solvent can influence the rate of enolization and the solubility of the reagents. While acetonitrile is common, exploring other anhydrous polar aprotic solvents like DMF could be beneficial. Some studies have even shown success in aqueous media with surfactants, which can alter reactivity.[12]
-
Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or test its activity on a more reactive substrate to ensure it is still potent.
Data Summary: Comparison of Fluorinating Agents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Selectfluor™ | F-TEDA-BF₄ | Highly reactive, commercially available, broad scope.[3][7] | Can lead to over-fluorination if not controlled.[6][13] |
| NFSI | N-Fluorobenzenesulfonimide | Milder, often provides better selectivity for monofluorination.[2] | May require catalytic activation or longer reaction times for less reactive substrates.[4] |
dot graph { layout=neato; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];
} Reaction pathway showing competitive fluorination.
Conclusion
Successfully preventing difluorination in the synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone hinges on precise control over reaction conditions. By carefully managing stoichiometry, temperature, and reaction time, and by selecting the appropriate fluorinating agent, researchers can significantly enhance the selectivity towards the desired monofluorinated product. This guide provides a robust framework for troubleshooting and optimizing this critical synthetic transformation.
References
-
Zhang, L., et al. (2019). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 931–934. Available at: [Link]
-
Prakash, G. K. S., et al. (2018). Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. The Journal of Organic Chemistry, 83(8), 4549–4557. Available at: [Link]
- Google Patents. (2010). CN101665394A - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]
- Google Patents. (2017). CN106349035A - Method for preparing 2'-fluoroacetophenone.
-
Tius, M. A., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry, 131(3), 385-391. Available at: [Link]
-
Gouverneur, V. (Ed.). (2018). Strategies Towards Challenging Fluorination Reactions. In Fluorine in Organic Synthesis. Wiley. Available at: [Link]
-
Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. Available at: [Link]
-
Al-Masum, M. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17746–17766. Available at: [Link]
-
Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6432–6464. Available at: [Link]
-
Kim, H., & Hong, S. (2025). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. JACS Au. Available at: [Link]
-
Cheméo. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Available at: [Link]
-
ResearchGate. (2011). (PDF) Recent Advances in the Application of Selectfluor (TM) F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone. Available at: [Link]
-
Friščić, T., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro-demethylation, sulfonylation, and amidation. Beilstein Journal of Organic Chemistry, 18, 182–189. Available at: [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Available at: [Link]
-
Houk, K. N., & Tang, Y. (2024). Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. Chemical Science, 15(1), 12-21. Available at: [Link]
-
Gouverneur, V., & Tredwell, M. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Angewandte Chemie International Edition, 53(35), 9134–9136. Available at: [Link]
-
Hong, S. (2025). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. GIST Scholar. Available at: [Link]
-
Rostami, A. (2007). N-Fluorobenzenesulfonimide [(PhSO2)2NF] – A Neutral N–F-Containing Electrophilic Fluorinating Agent. Synlett, 2007(18), 2924-2925. Available at: [Link]
-
ChemBK. (2024). N-Fluorobenzenesulfonimide(NFSI). Available at: [Link]
-
Kumar, P., et al. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Available at: [Link]
-
Sodeoka, M., & Hamashima, Y. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3742–3811. Available at: [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]
-
Bou-Déjean, H., et al. (2004). Alpha fluorination of ketones by F+ transfer using a precursor of MnF4. Tetrahedron Letters, 45(49), 9033-9035. Available at: [Link]
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Technical Support Center: Improving the Selectivity of Electrophilic Fluorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the selectivity of electrophilic fluorination reactions. As the demand for precisely functionalized organofluorine compounds in pharmaceuticals and agrochemicals grows, achieving high selectivity—be it regioselectivity, stereoselectivity, or chemoselectivity—remains a critical challenge.[1][2][3] This resource consolidates field-proven insights and established protocols to help you navigate the complexities of your experiments.
I. Understanding the Fundamentals of Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F⁺") to form a carbon-fluorine bond.[4][5] Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are the most common, offering a balance of reactivity, stability, and safety compared to alternatives like elemental fluorine (F₂) or reagents with oxygen-fluorine (O-F) bonds.[3][4][5]
The precise mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways.[4] This mechanistic ambiguity underscores the complexity of predicting and controlling reaction outcomes.
Part 1: Troubleshooting Regioselectivity in Aromatic Systems
One of the most frequent challenges in the electrophilic fluorination of aromatic compounds is achieving the desired regioselectivity, particularly when multiple reactive sites are present.[4][6]
FAQ 1: My electrophilic fluorination of a substituted arene yields a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
Poor regioselectivity in the electrophilic aromatic substitution (EAS) of fluorine is influenced by a combination of electronic and steric factors.[6] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Directing Group Effects: The electronic nature of the substituents on the aromatic ring is the primary driver of regioselectivity.[6]
-
Activating Groups (-OH, -OR, -NHR, -R): These are typically ortho, para-directors. If you observe a significant amount of the meta product, consider the possibility of a competing reaction pathway.
-
Deactivating Groups (-NO₂, -CN, -C(O)R, -CF₃): These are generally meta-directors.[6]
-
Halogens: These are an exception, being deactivating yet ortho, para-directing.[6]
2. Mitigate Steric Hindrance: Bulky directing groups can disfavor ortho substitution, leading to a higher proportion of the para product.[6] If the ortho isomer is desired, consider using a less sterically demanding protecting group if applicable.
3. Optimize the Fluorinating Reagent: The reactivity of the electrophilic fluorine source can significantly impact selectivity.
| Reagent | Characteristics | Recommended For |
| Selectfluor® | User-friendly, often provides good regioselectivity.[6][7] | General purpose, electron-rich aromatics.[5] |
| NFSI | Mild, broad substrate scope.[1] | A variety of organic and organometallic compounds.[1] |
| N-F Reagents | A range of fluorinating powers are available.[3] | Fine-tuning reactivity for specific substrates. |
4. Adjust Reaction Conditions:
-
Solvent: While solvent effects are generally less pronounced than in nucleophilic substitutions, experimenting with solvents of varying polarity can influence the stability of reaction intermediates.[6]
-
Temperature: Higher temperatures can sometimes decrease selectivity.[6] If your reaction is running at an elevated temperature, try lowering it.
Part 2: Addressing Stereoselectivity Challenges
Achieving the desired stereochemical outcome is crucial, especially in the synthesis of chiral drug candidates. Stereoselective fluorinations can be either diastereoselective or enantioselective.[4]
FAQ 2: How can I control the stereochemistry during the fluorination of a carbonyl compound?
For carbonyl compounds, the formation of an enol or enolate intermediate is typically the first step. Controlling the facial selectivity of the fluorine addition to this planar intermediate is key.
1. Chiral Auxiliaries (Diastereoselective Control): The use of chiral auxiliaries attached to the substrate is a well-established method. For instance, chiral oxazolidinones have been successfully used for the diastereoselective fluorination of carbonyl compounds.[4]
2. Chiral Fluorinating Agents (Enantioselective Control): Stoichiometric amounts of chiral fluorinating agents can induce enantioselectivity. N-fluoroammonium salts derived from cinchona alkaloids represent the state-of-the-art for this type of transformation.[4]
3. Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective fluorination. For example, custom-designed β,β-diaryl serines have been used as primary amine organocatalysts for the highly enantioselective fluorination of α-substituted β-diketones with Selectfluor®.[7]
Part 3: Overcoming Common Side Reactions and Low Yield
Side reactions can significantly impact the efficiency and selectivity of your fluorination.
FAQ 3: My reaction is plagued by over-fluorination, giving me a difluorinated product instead of the desired mono-fluorinated compound. What should I do?
Over-fluorination is a common issue, especially with highly activated substrates like β-ketoesters.[8]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) can help prevent over-fluorination.[8]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.[9]
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity for the mono-fluorinated product.[9]
FAQ 4: My fluorination reaction is sluggish or results in a low yield. What are the likely causes and solutions?
Several factors can contribute to low reactivity.
Initial Checks:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Many fluorinating reagents are sensitive to moisture.[8]
-
Reagent Quality: Verify the quality and activity of your fluorinating agent, as some can degrade upon storage.[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[8]
Optimization Strategies:
-
Increase Reagent Equivalents: For sterically hindered substrates, a larger excess of the fluorinating agent may be necessary.[5]
-
Increase Temperature: If the reaction is slow at room temperature, gradually increasing the temperature can improve the rate. However, be mindful that this may also promote side reactions.[5][9]
-
Solvent Choice: The solvent must be compatible with your fluorinating agent. For example, Selectfluor® can react exothermically with DMF.[5] Common solvents include dichloromethane (DCM) and acetonitrile (MeCN).[5]
Experimental Protocols
General Protocol for Electrophilic Fluorination of an Activated Arene with Selectfluor®
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Substituted arene (1.0 mmol, 1.0 eq)
-
Selectfluor® (1.1 mmol, 1.1 eq)
-
Anhydrous acetonitrile (MeCN) (10 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted arene and anhydrous acetonitrile.
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add Selectfluor® in one portion to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[6]
-
Upon completion, quench the reaction by adding water (20 mL).[6]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Visualizing the Decision-Making Process
The following diagram illustrates a general workflow for troubleshooting selectivity issues in electrophilic fluorination.
Caption: A decision-making workflow for troubleshooting selectivity in electrophilic fluorination.
References
-
Wikipedia. Electrophilic fluorination. [Link]
-
Bryn Mawr College. Electrophilic Fluorination. [Link]
-
Stavber, S., & Zupan, M. (2015). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(11), 3149–3164. [Link]
-
Nyffeler, P. T., & Lectka, T. (2004). Reactivities of electrophilic N–F fluorinating reagents. RSC Publishing. [Link]
-
ResearchGate. Proposed mechanism for electrophilic fluorination. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science, 4(12), 4437-4444. [Link]
-
Borodkin, G. I., Shubin, V. G., & Zupan, M. (2007). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Russian Journal of Organic Chemistry, 43(10), 1431-1447. [Link]
-
Illinois Chemistry. (2002). Enantioselective Electrophilic Fluorination. [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
Burkart, M. D., & Wong, C.-H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(25), 9243–9249. [Link]
-
Wiley Online Library. (2020). Strategies Towards Challenging Fluorination Reactions. [Link]
-
National Institutes of Health. (2011). Stereospecific Electrophilic Fluorination of Alkylcarbastannatrane Reagents. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by organofluorine chemistry. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, often complicating standard purification workflows. This resource provides in-depth troubleshooting advice and practical protocols to navigate these complexities effectively.
Section 1: Troubleshooting Chromatographic Purifications
Chromatography is the workhorse of purification, but the unique nature of fluorinated compounds—such as their altered polarity, unique intermolecular interactions, and lipophilicity—demands specialized strategies.
Q1: Why is my fluorinated compound co-eluting with non-fluorinated impurities on a standard C18 (Reversed-Phase) column?
A1: This is a common issue stemming from the unique properties conferred by fluorine. While fluorination increases hydrophobicity, it also induces a "fluorophilic" effect, where fluorinated moieties have an affinity for other fluorinated materials and an aversion to hydrocarbons.[1] On a standard hydrocarbon-based C18 column with a typical hydrocarbon eluent (like acetonitrile/water), the separation is driven primarily by hydrophobic interactions. If your fluorinated analyte and a non-fluorinated impurity have similar overall hydrophobicity, they will co-elute.
-
Causality: The key is that traditional C18 columns do not exploit the "fluorophilicity" of your compound for separation. Heavily fluorinated molecules have unique partition properties between fluorocarbon and hydrocarbon solvents that are not leveraged in a standard C18 setup.[1] The key enabling factor in chromatographic separation is often the fluorine content percentage, not just the presence of fluorine.[2]
-
Troubleshooting Steps:
-
Introduce a Fluorinated Eluent: The most effective strategy is often to switch to a "hetero-pairing" of a hydrocarbon column (your C18) with a fluorinated eluent.[2][3] Using an alcohol like 2,2,2-trifluoroethanol (TFE) as an organic modifier in your mobile phase can dramatically improve separation.[2][4] The TFE interacts with the C18 stationary phase, creating a surface that repels the fluorinated analyte, leading to differential retention.[2]
-
Elevate the Temperature: Increasing the column temperature (e.g., to 45°C) can further enhance separation when using a C18 column with a fluorinated eluent.[2][3]
-
Switch to an Alternative Stationary Phase: If mobile phase adjustments are insufficient, a different column is the next logical step. See Q3 for details.
-
Q2: I'm observing severe peak tailing with my fluorinated basic compound (e.g., a fluorinated piperidine) on a silica gel (Normal-Phase) column. What's the cause and solution?
A2: Peak tailing for basic compounds on silica gel is a classic problem, often exacerbated by fluorination. The primary cause is strong, non-ideal secondary interactions between the basic nitrogen of your analyte and acidic silanol groups (Si-OH) on the silica surface.[5] This leads to a portion of the analyte being retained more strongly, smearing the peak.
-
Causality: Fluorine atoms are highly electronegative and can decrease the basicity (pKa) of a nearby amine. However, the interaction with surface silanols is often still strong enough to cause significant tailing. The problem can be worse if the compound is unstable on silica, leading to on-column degradation that appears as tailing.[6]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a basic modifier to your mobile phase to compete with your analyte for the acidic silanol sites. A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1%) is typically effective.
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): For highly base-sensitive compounds, switching to alumina can be a good option.
-
Deactivated Silica: Consider using a deactivated silica gel, which has fewer accessible silanol groups.
-
-
Check for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound is degrading on the silica.[6]
-
Q3: My highly fluorinated compound has very poor retention on a C18 column. How can I increase it?
A3: This phenomenon, where a lipophilic molecule paradoxically shows poor retention on a lipophilic stationary phase, is a hallmark of highly fluorinated ("fluorous") compounds. This is due to the oleophobicity (aversion to hydrocarbons) of the perfluorinated chain.
-
Causality: The perfluorinated segments of the molecule are repelled by the hydrocarbon C18 chains of the stationary phase, causing the compound to spend more time in the mobile phase and elute quickly.
-
Troubleshooting Steps:
-
Use a Fluorinated Stationary Phase: The most direct solution is to use a column that can engage in "fluorous-fluorous" interactions.
-
Fluorous Silica Gel: These columns have a perfluoroalkyl-derivatized silica surface and are designed specifically for retaining highly fluorinated compounds.[1] They work best with eluents that are less fluorinated.
-
Pentafluorophenyl (PFP) Phase: PFP columns offer a unique selectivity and are excellent for separating fluorinated compounds.[4][5] They provide multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and hydrogen bonding.[5]
-
-
Optimize Mobile Phase: As described in Q1, using a fluorinated column with a hydrocarbon-rich eluent (the other "hetero-pairing" approach) provides the best separation for fluorinated compounds from their non-fluorinated counterparts.[1]
-
Data Summary: Chromatographic Phase Selection
| Stationary Phase | Primary Interaction Mechanism(s) | Best For | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic (Van der Waals) | General purpose, separating compounds by hydrophobicity. | Poor retention for highly fluorinated compounds; may require fluorinated eluents for separating lightly fluorinated isomers.[2] |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Hydrogen Bonding, Hydrophobic | Aromatic, positional isomers, halogenated compounds, and when C18 fails.[4][5] | Provides alternative and complementary selectivity to C18; often resolves compounds that co-elute on C18.[4] |
| Fluorous | Fluorophilic ("like-dissolves-like" for fluorous domains) | Highly fluorinated (fluorous-tagged) molecules, separation based on fluorine content.[1] | Used in fluorous solid-phase extraction (FSPE) and fluorous chromatography; requires specific mobile phase considerations. |
Workflow: Troubleshooting Poor HPLC Resolution
Below is a decision-making workflow for addressing common resolution issues in the HPLC purification of fluorinated compounds.
Caption: Troubleshooting workflow for poor HPLC resolution.
Section 2: Troubleshooting Crystallization
Crystallization is an ideal purification method for achieving high purity, but fluorinated compounds can exhibit complex thermal behavior.[7]
Q4: My fluorinated compound refuses to crystallize from common solvents and repeatedly "oils out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for fluorinated molecules due to their unique intermolecular forces and often low melting points.
-
Causality: Fluorine is a poor hydrogen bond acceptor, and C-F···F-C interactions are significantly weaker than other halogen-halogen interactions.[8] Crystal packing is often directed by weaker C-H···F-C interactions.[8] The self-assembly of fluorinated side-groups can lead to the formation of intermediate liquid crystalline phases (e.g., smectic phases) before true crystallization occurs upon cooling.[7]
-
Troubleshooting Steps:
-
Slow Down the Process: Rapid changes in temperature or solvent composition favor oiling. Try very slow cooling (e.g., in a dewar) or slow vapor diffusion of an anti-solvent.
-
Use Fluorinated Solvents: Try dissolving your compound in a fluorinated solvent (e.g., hexafluoroisopropanol, trifluorotoluene) and using a hydrocarbon (e.g., heptane) as the anti-solvent. This leverages the fluorophilic nature of your compound.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Embrace the Liquid Crystal Phase: If you observe a thermotropic state (like a smectic phase), this can be a pre-ordered state for crystallization.[7] Holding the sample at a temperature within this phase for an extended period before further slow cooling can promote the transition to a well-ordered crystal.
-
Section 3: Dealing with Difficult Impurities & Reagents
Q5: How can I break an azeotrope formed between my fluorinated product and the reaction solvent?
A5: Azeotropes, mixtures that boil at a constant temperature without changing composition, are a significant purification challenge.[9] Fluorinated compounds, especially those with low boiling points, frequently form azeotropes with common solvents.
-
Causality: Azeotropes form due to non-ideal intermolecular interactions between the components in the liquid and vapor phases.
-
Troubleshooting Steps:
-
Azeotropic Distillation: The most common industrial method is to add a third component, an "entraining agent," that forms a new, lower-boiling azeotrope with one of the original components.[10] For example, to separate a fluorinated compound from an organic solvent, one might add water. If the solvent is water-soluble, it can be extracted away after distillation.[10]
-
Aqueous Wash: If your product is stable and immiscible with water, washing the organic solution can sometimes remove a water-soluble solvent like THF or acetonitrile that may form an azeotrope.
-
Chromatography: If distillation is impractical, column chromatography is an effective way to separate components of an azeotropic mixture.
-
Chemical Conversion: As a last resort, you can sometimes temporarily convert your product to a derivative (e.g., a salt) that has vastly different physical properties, allowing for separation from the solvent.
-
Q6: I've finished my reaction, but it's contaminated with residual triphenylphosphine oxide (TPPO). How do I get rid of it?
A6: TPPO is a notoriously difficult byproduct to remove due to its high polarity and tendency to co-purify with many products.
-
Protocol: TPPO Removal
-
Crystallization (If possible): TPPO is highly crystalline. If your product is a liquid or oil, you may be able to crystallize the TPPO out by dissolving the crude mixture in a minimal amount of a nonpolar solvent (e.g., diethyl ether, hexanes) and cooling it. The TPPO should precipitate and can be filtered off.
-
Acidic Wash: Dissolve the crude material in a solvent like ethyl acetate or dichloromethane. Wash the organic layer with 0.5 N HCl.[11] TPPO is weakly basic and can be partially removed into the acidic aqueous layer.
-
Silica Gel Chromatography:
-
Choose a less polar eluent system (e.g., hexanes/ethyl acetate). TPPO is very polar and will stick to the baseline (Rf ≈ 0), while your less polar product elutes.
-
If your product is also very polar, this method becomes difficult. You may need to use a more aggressive solvent system (e.g., with methanol), but separation will be challenging.[6]
-
-
Section 4: Purity Assessment & Characterization FAQs
Q7: What is the most effective way to determine the purity of my final fluorinated compound?
A7: For fluorinated compounds, Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy is arguably the most powerful and reliable method.[12]
-
Why ¹⁹F NMR is Superior:
-
High Sensitivity & 100% Abundance: The ¹⁹F nucleus is 100% naturally abundant, making it nearly as sensitive as ¹H NMR.[13]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~400 ppm) compared to ¹H (~12 ppm). This means that signals from different fluorine environments rarely overlap, providing a clean baseline and making integration highly accurate.[14]
-
Specificity: You only see signals from fluorine-containing molecules, effectively filtering out all non-fluorinated impurities (solvents, reagents, etc.).[15]
-
-
How to Perform qNMR:
-
Accurately weigh a sample of your compound and a high-purity internal standard containing fluorine (e.g., trifluoroacetic acid or 1,3,5-trifluorobenzene).[12]
-
Dissolve both in a deuterated solvent in an NMR tube.
-
Acquire a ¹⁹F NMR spectrum with appropriate relaxation delays (D1 should be at least 5 times the longest T1 of your compound and standard).
-
Integrate the well-resolved signals from your compound and the standard. The purity can be calculated directly from the integral ratios, the number of fluorine atoms contributing to each signal, and the masses used.
-
Q8: Are there any special safety considerations when handling fluorinated compounds?
A8: Yes, safety is paramount. While many final organofluorine compounds are stable, the reagents used to make them and potential decomposition byproducts can be extremely hazardous.
-
The Primary Hazard: Hydrogen Fluoride (HF): The single most significant hidden danger is the potential generation of hydrogen fluoride (HF). HF can be formed from:
-
Decomposition of fluorinating reagents upon contact with moisture.
-
Overheating or combustion of fluoropolymers.[16]
-
Reaction of some reagents with silica (e.g., DAST on a silica column).
-
-
HF Exposure is a Medical Emergency: HF is corrosive and penetrates tissue deeply. Burns may be delayed but can cause severe systemic toxicity and death.[17][18]
-
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles and a face shield.[18] Use gloves specifically rated for fluorine compounds and HF, such as neoprene or butyl rubber.[19] A standard nitrile glove is insufficient for protection against HF.
-
Ventilation: All work with reactive fluorinating agents or reactions that could generate HF must be done in a certified chemical fume hood.[20]
-
First Aid: An accessible, unexpired tube of 2.5% calcium gluconate gel must be available in any lab where HF could be generated.[17][19] This is the immediate first aid antidote for skin exposure. All personnel must be trained on its location and use.
-
Waste Disposal: Fluorinated waste must be segregated and disposed of according to your institution's hazardous waste protocols.
-
Section 5: References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014, June 13). National Center for Biotechnology Information. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]
-
The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. (2024, August 26). CHIMIA. [Link]
-
US20110000508A1 - Method of removing residual fluorine from deposition chamber - Google Patents. (n.d.). Google Patents.
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2025, June 25). MDPI. [Link]
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Modern Strategies in Organofluorine Chemistry 1. (n.d.). Science of Synthesis. [Link]
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Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. [Link]
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US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents. (n.d.). Google Patents.
-
Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. (2021, December 24). MDPI. [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15). Chromatography Online. [Link]
-
[18F]-Fluoride Capture and Release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a Phosphonium Borane. | Request PDF. (n.d.). ResearchGate. [Link]
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18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Fluorine Safety. (n.d.). Princeton University. [Link]
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Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. (n.d.). ResearchGate. [Link]
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Fluorine removal from sodium tungstate ion exchange effluent by precipitation with addition of lanthanum chloride - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC. (2019, April 23). National Center for Biotechnology Information. [Link]
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PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. (2025, December 3). Exponent. [Link]
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Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins. (2026, February 17). Springer. [Link]
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Fluorine. (n.d.). Airgas. [Link]
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A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC. (2025, December 1). National Center for Biotechnology Information. [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). Environmental Protection Agency. [Link]
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NMR | Speeding Fluorine Analysis. (n.d.). Oxford Instruments. [Link]
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Synthesis and Crystallization Behavior of Fluoride Glasses. (n.d.). Defense Technical Information Center. [Link]
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Troubleshooting Flash Chromatography. (n.d.). Columbia University. [Link]
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CN101395258B - Azeotropic compositions comprising fluorinated compounds for cleaning applications - Google Patents. (n.d.). Google Patents.
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2 Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. [Link]
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison. [Link]
-
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. (2023, December 8). MDPI. [Link]
-
AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF. (2021, June 9). European Patent Office. [Link]
-
FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. (n.d.). CASC4DE. [Link]
-
(PDF) Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. (2025, October 15). ResearchGate. [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. [Link]
-
Guidelines for the Safe Use of Hydrofluoric Acid. (n.d.). McGill University. [Link]
-
Crystallization of AlF2OH.H2O, for Application in the Recycle of Fluoride from Spent Pot Lining (SPL). (n.d.). The University of Queensland. [Link]
-
The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023, July 20). Nanalysis. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2013, October 2). Pharmaceutical Technology. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). Defense Technical Information Center. [Link]
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- 20. airgas.com [airgas.com]
Technical Support Center: Monitoring the Synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemists, and drug development professionals with field-proven troubleshooting strategies, definitive analytical parameters, and validated protocols for synthesizing 2-Fluoro-1-(4-fluorophenyl)ethanone (a valuable fluorinated building block).
To ensure the highest standard of scientific integrity, this guide focuses heavily on causality (why a reaction misbehaves) and implements self-validating systems (how your data can internally prove your structural claims)[1][2].
Synthetic Workflows & Mechanistic Pathways
There are two primary synthetic strategies to access 2-fluoro-1-(4-fluorophenyl)ethanone from 4-fluoroacetophenone. The choice of route impacts the impurity profile and necessary monitoring techniques.
-
Route A (Direct Electrophilic Fluorination): Direct conversion using a nucleophilic enol/enolate reacting with an electrophilic fluorine source (e.g., Selectfluor).
-
Route B (Nucleophilic Halogen Exchange): A two-step process utilizing
-bromination followed by an displacement with a fluoride source (e.g., AgF or TBAF).
Caption: Primary synthetic pathways for 2-fluoro-1-(4-fluorophenyl)ethanone and its common over-fluorinated impurity.
Analytical Monitoring Matrix (Self-Validating Data)
To avoid misinterpreting ambiguous signals during reaction monitoring, rely on this structured analytical matrix.
The Self-Validating System: When confirming the identity of the -CH2F group in your target product, the
| Compound | GC-MS Base Peaks | ||
| 4-Fluoroacetophenone (SM) | Singlet, 2.58 ppm (-CH | Singlet/Multiplet, ~ -105 ppm (Aryl-F) | m/z 138 (M+), 123 (Base) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | Singlet, 4.40 ppm (-CH | Singlet/Multiplet, ~ -104 ppm (Aryl-F) | m/z 216/218 (M+), 123 |
| 2-Fluoro-1-(4-fluorophenyl)ethanone (Target) | Doublet , ~ 5.40 ppm, | Triplet, -231.44 ppm , | m/z 156 (M+), 123, 95 |
| 2,2-Difluoro...ethanone (Impurity) | Triplet, ~ 6.20 ppm, | Doublet, -124.11 ppm (Aliphatic-F | m/z 174 (M+), 123 |
Troubleshooting Guide & FAQs
Q1: My Selectfluor® reaction is stalling at ~40% conversion despite extended heating. Should I add more reagent?
Expert Insight: Do not add more reagent immediately; the issue is likely solvent-related, not stoichiometric. Selectfluor is a bis(tetrafluoroborate) salt with extremely poor solubility in non-polar or weakly polar media[3].
Causality & Fix: If you are attempting this in THF or DCM, the reaction operates exclusively at the solid-liquid interface, artificially capping conversion. Switch to a polar aprotic solvent like strictly anhydrous Acetonitrile (MeCN) or DMF [3]. If already using MeCN, adding 10-20 mol% of a Lewis acid (like ZrCl
Q2: I isolated my product, but my
-
Limit Selectfluor to exactly 1.05 equivalents[2].
-
Opt for a continuous flow setup to remove the mono-fluorinated product from the reaction zone immediately.
Q3: I am using the Halogen Exchange route (Route B). GC-MS shows complete consumption of the bromo-intermediate, but my final isolated yield of the fluoro-product is < 20%. Where did my mass go?
Expert Insight: Your intermediate has likely hydrolyzed during the basic fluoride addition or the aqueous workup.
Causality & Fix: Phenacyl halides are notoriously electrophilic. The
Validated Experimental Protocol: Direct Fluorination via Selectfluor
This protocol details the direct electrophilic synthesis (Route A), favored for its reduction of toxic halogen intermediates[1].
Reagents Required:
-
4-Fluoroacetophenone (1.0 equiv, 10 mmol, 1.38 g)
-
Selectfluor® (1.1 equiv, 11 mmol, 3.89 g)
-
Anhydrous Acetonitrile (MeCN) (30 mL)[3]
-
Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, to catalyze enolization.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an Argon atmosphere.
-
Solvation: Add the 4-fluoroacetophenone (1.38 g) to the flask and dissolve in 15 mL of anhydrous MeCN. Stir to homogenize.
-
Activation: Add the catalytic TFA (0.1 equiv) to promote continuous enolization of the starting material.
-
Reagent Addition: In a separate dry vial, suspend the Selectfluor (3.89 g) in 15 mL of anhydrous MeCN. Add this suspension dropwise to the main reaction flask over 15 minutes. Causality Note: Slow addition prevents thermal spiking and limits the concentration of active electrophile, suppressing over-fluorination to the difluoro-derivative.
-
Reflux & Monitor: Heat the reaction to 80 °C. Monitor the progress by withdrawing 0.1 mL aliquots every 2 hours, quenching with water, extracting into EtOAc, and analyzing via GC-MS. Look for the disappearance of the m/z 138 peak and the appearance of the m/z 156 peak.
-
Quench & Extraction: Once complete (typically 6-8 hours), cool the reaction to room temperature. The spent Selectfluor by-product (chloromethyl-diazoniabicyclo-octane) will precipitate as a white solid. Filter the mixture through a pad of Celite to remove the salts.
-
Workup: Concentrate the filtrate under reduced pressure. Redissolve the crude oil in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO
(2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na SO . -
Purification: Evaporate the solvent and purify via silica gel column chromatography (Hexanes:EtOAc gradient) to yield the pure 2-fluoro-1-(4-fluorophenyl)ethanone.
References
1.[1] Method for continuous preparation of alpha-fluoroacetophenone with acetophenone. Google Patents. URL: 2.[3] BenchChem Technical Support Team. (2026). 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone: Strategic Fluorination and Solvent Selection. BenchChem. URL: 3.[2] ResearchGate. (n.d.). ¹⁹F‐NMR spectrum of a fluorination reaction mixture using 1.2 equivalents of SelectFluor®. ResearchGate Database. URL:
Sources
Validation & Comparative
2-Fluoro-1-(4-fluorophenyl)ethanone vs. other halogenated acetophenones
An Advanced Application Guide: Reactivity and Utility of 2-Fluoro-1-(4-fluorophenyl)ethanone vs. Halogenated Analogues in Target-Oriented Drug Design
Introduction
In modern drug discovery and medicinal chemistry, halogen bonding and the strategic modulation of covalent warheads are paramount for optimizing target affinity and minimizing off-target toxicity[1]. Halogenated acetophenone derivatives serve as highly versatile building blocks, enabling diversity-oriented synthesis and the development of structurally complex pharmacophores[2].
Within this chemical family,
Mechanistic Divergence: The Alpha-Halogen Effect
The integration of specific halogens into the acetophenone architecture completely redefines its physicochemical landscape[4]. In 2-fluoro-1-(4-fluorophenyl)ethanone, two distinct fluorine environments interact synergistically: the para-fluorine on the aromatic ring and the alpha-fluorine adjacent to the carbonyl carbon.
-
Aromatic Halogenation (para-Fluoro Substitution): The para-fluorine primarily elevates the compound's lipophilicity and dramatically enhances metabolic stability by sterically and electronically shielding the aromatic ring against cytochrome P450-mediated oxidation. Furthermore, the electron-rich halogens serve as optimal Lewis bases/acids to engage in highly directional halogen bonding within hydrophobic protein pockets[1][3].
-
Aliphatic Halogenation (alpha-Substitution): The identity of the
-halogen governs the scaffold's reactivity profile as an electrophilic warhead[3].- -Bromoacetophenones: Possess a weak C–Br bond and serve as phenomenal leaving groups. Consequently, they behave as aggressive, indiscriminate alkylating agents. They are excellent for preliminary in vitro mapping but often fail in downstream drug development due to rapid off-target toxicity.
- -Chloroacetophenones (e.g., 2-chloro-1-(4-fluorophenyl)ethanone[5]): Strike a crucial balance between compound stability and reactivity. The robust electron-withdrawing inductive effect (-I) activates the adjacent carbonyl carbon for nucleophilic attack, while the chloride ion reliably departs, yielding targeted irreversible adduct formation[3].
-
-Fluoroacetophenones (e.g., 2-fluoro-1-(4-fluorophenyl)ethanone): Exhibit anomalous and highly advantageous reactivity[6]. The immense electronegativity of fluorine fiercely polarizes the carbonyl group, facilitating the rapid initial formation of a reversible tetrahedral intermediate (hemiacetal/hemiketal) with the target serine. Crucially, because the C–F bond is exceptionally strong (
110 kcal/mol) and a profoundly poor leaving group, the transition from this reversible state to a permanent, irreversible alkylated adduct is heavily restricted. This creates an elegantly tuned, reversible-covalent interaction.
Reactivity profiles of alpha-halogenated 1-(4-fluorophenyl)ethanones.
Quantitative Structure-Reactivity Analysis
To move beyond basic screening metrics, scientists must evaluate the thermodynamic and kinetic boundaries dictating warhead reactivity. Table 1 systematically quantifies why substituting fluorine for chlorine or bromine shifts a drug program's trajectory from indiscriminately toxic to target-specific[3][6].
Table 1. Comparative Physicochemical and Reactivity Profile
| Compound Variant | C–X Bond Dissociation Energy (kcal/mol) | Relative Nucleophilic Substitution Rate ( | Primary Target Interaction Mode | |
| 2-Fluoro-1-(4-fluorophenyl)ethanone | –F | ~110 | Extremely Slow | Reversible Hemiacetal Formation |
| 2-Chloro-1-(4-fluorophenyl)ethanone | –Cl | ~80 | Moderate (Tunable) | Targeted Irreversible Alkylation |
| 2-Bromo-1-(4-fluorophenyl)ethanone | –Br | ~68 | Extremely Fast | Indiscriminate Alkylation |
Field-Proven Methodology: Self-Validating Protocol for Serine Hydrolase Inactivation
The assumption that a standard
Step-by-step kinetic validation workflow for covalent warhead evaluation.
Experimental Workflow: Kinetic Evaluation of Covalent Adduct Formation
Materials:
-
Recombinant Serine Hydrolase (e.g., hCES1A)
-
Selected Test Ligand (e.g., 2-Fluoro-1-(4-fluorophenyl)ethanone vs.
-Chloro equivalent) -
Assay Buffer: 50 mM HEPES, pH 7.4, 0.01% Triton X-100
-
Quench Solution: 1% Formic Acid in 50:50 Acetonitrile:Water
Step-by-Step Procedure & Causality:
-
Preparation of Inhibitor Gradients: Prepare a rigorous 5-point dilution series of the test compound in DMSO.
-
Expert Causality: A comprehensive concentration gradient is scientifically necessary to isolate the
constant. The final DMSO concentration must remain strictly 1% to avoid inducing uncharacteristic protein unfolding, which artificially exposes cryptic nucleophiles.
-
-
Enzyme Incubation (Time-Course Monitoring): Pre-warm the enzyme target to physiological temperature (37°C). Initiate the reaction series via inhibitor addition.
-
Expert Causality: Because covalent and semi-covalent engagements are intrinsically time-dependent, singular endpoint readouts are fundamentally flawed. Measuring active protein degradation across distinct milestones (0, 5, 10, 20, 30, and 60 minutes) resolves the required first-order rate constant of inactivation (
).
-
-
Aliquoting and Instantaneous Quenching: At every defined temporal milestone, rapidly extract a 10 µL enzyme-inhibitor aliquot and inject it directly into 90 µL of the formic acid Quench Solution.
-
Expert Causality: Formic acid plays a dual role: it immediately crashes the buffering system and forcefully protonates the active site's catalytic histidine network. This definitively arrests the nucleophilic attack of the serine residue, "freezing" the kinetic equilibrium exactly at that second.
-
-
LC-MS/MS Intact Protein Analysis: Execute liquid chromatography-tandem mass spectrometry on the quenched aliquots.
-
Expert Causality: MS enables researchers to track precise stoichiometric shifts. The
-chloro analogue will yield a mass shift matching the acetophenone minus the mass of the leaving chloride ion (indicating irreversible alkylation). Conversely, the intact mass addition typical of the -fluoro variant signifies reversible hemiacetal trapping without halide displacement.
-
-
Data Validation Gate: Plot the
constants against the inhibitor concentrations.-
Expert Causality: This is the ultimate self-validation step. A valid, specific warhead must yield a hyperbolic saturation curve (Michaealis-Menten kinetics). If the plot reveals a strictly linear relationship, the reaction is being driven by indiscriminate collision-based alkylation rather than selective pocket binding, indicating structural failure.
-
Conclusion
When strategically engineering molecular targets, the choice between halogenated variants should never be arbitrary. While 2-chloro-1-(4-fluorophenyl)ethanone provides a reliable, robust path for establishing irreversible target engagement, 2-Fluoro-1-(4-fluorophenyl)ethanone serves a highly refined purpose. By harnessing the "anomalous alpha-fluorine effect," scientists can confidently build highly stable, reversible-covalent therapeutics that maximize target residence time while virtually eliminating the risks of indiscriminate permanent protein alkylation.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The study of halogen effect on the reactivity of the serine-targeting covalent warheads [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Spectroscopic Guide to Differentiating 2-Fluoro and 4-Fluoroacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis and pharmaceutical development, the accurate identification of constitutional isomers is a critical checkpoint for ensuring the safety, efficacy, and quality of a final product. Positional isomers, such as 2-fluoroacetophenone and 4-fluoroacetophenone, can exhibit divergent biological activities and metabolic fates. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously distinguish between these two isomers. More than a mere data repository, this document elucidates the causal relationships between molecular structure and spectral output, empowering researchers with predictive insights applicable to other isomeric systems.
The fundamental difference between these two compounds lies in the placement of the highly electronegative fluorine atom on the acetophenone framework. In 2-fluoroacetophenone, the ortho-positioning of fluorine creates a distinct electronic and steric environment around the acetyl group compared to the para-position in 4-fluoroacetophenone. These structural nuances are the very basis for their unique spectroscopic signatures.
Figure 1: Molecular structures of 2-fluoroacetophenone and 4-fluoroacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy stands as the most powerful technique for the structural characterization of organic molecules in solution. Both ¹H and ¹³C NMR provide a rich dataset for differentiating the fluoroacetophenone isomers.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
The proton NMR spectra of both isomers show a characteristic singlet for the methyl protons of the acetyl group. However, the aromatic region is where the key distinguishing features emerge. The substitution pattern dictates the multiplicity and chemical shifts of the aromatic protons.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.[2]
-
Instrumental Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16 scans for adequate signal-to-noise.[2]
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
Data Comparison: ¹H NMR Chemical Shifts (CDCl₃)
| Isomer | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Fluoroacetophenone | ~2.6 (s) | Complex multiplet (~7.1-7.9)[1] |
| 4-Fluoroacetophenone | ~2.5 (s) | Two distinct multiplets, often appearing as a triplet and a quartet[1][3] (~7.0-8.0) |
The more complex splitting pattern for the aromatic protons in 2-fluoroacetophenone is a direct consequence of its lower symmetry compared to the 4-fluoro isomer.[1]
¹³C NMR Spectroscopy: Leveraging Carbon-Fluorine Coupling
The ¹³C NMR spectra provide further unambiguous differentiation through the analysis of carbon-fluorine coupling constants (J-coupling).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumental Setup: Same spectrometer as for ¹H NMR.
-
Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[2]
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., 77.16 ppm for CDCl₃).
Data Comparison: Key ¹³C NMR Features (CDCl₃)
| Isomer | Carbonyl Carbon (C=O) (δ, ppm) | Carbon-Fluorine Coupling (¹JCF) | Through-Space Coupling (⁴JCF) |
| 2-Fluoroacetophenone | ~195-200[4] | Large doublet for C-F (~250 Hz) | Observable coupling between the carbonyl carbon and fluorine (~10 Hz)[5] |
| 4-Fluoroacetophenone | ~195-200[6] | Large doublet for C-F (~250 Hz) | Not observed |
A key diagnostic feature for 2-fluoroacetophenone is the through-space coupling between the carbonyl carbon and the fluorine atom, which is absent in the 4-fluoro isomer.[5] This is a direct result of the ortho-positioning of the fluorine.
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy is a rapid and effective method for identifying functional groups. The position of the fluorine atom subtly influences the vibrational frequency of the carbonyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A single drop of the liquid sample is placed directly on the ATR crystal.
-
Background Collection: An air background spectrum is collected.
-
Sample Analysis: The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
Data Comparison: Key IR Absorption Frequencies
| Vibrational Mode | 2-Fluoroacetophenone (cm⁻¹) | 4-Fluoroacetophenone (cm⁻¹) |
| C=O Stretch | ~1690[7] | ~1685[7] |
| C-F Stretch | ~1250[7] | ~1260[7] |
The carbonyl stretching frequency in aryl ketones is sensitive to electronic effects. The electron-withdrawing nature of the fluorine substituent influences this frequency.
Mass Spectrometry (MS): Analyzing Fragmentation Patterns
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. While both isomers have the same molecular weight (138.14 g/mol ), their fragmentation patterns can show subtle differences.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: A standard electron energy of 70 eV is used.[2]
-
Mass Analysis: The instrument scans a mass-to-charge (m/z) range, for instance, from 40 to 200 amu.
Data Comparison: Major Fragment Ions (m/z)
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance in 2-Fluoroacetophenone | Relative Abundance in 4-Fluoroacetophenone |
| 138 | [M]⁺ | Moderate[8][9] | Moderate[10][11] |
| 123 | [M-CH₃]⁺ | High (Base Peak)[8][9] | High (Base Peak)[10][11] |
| 95 | [M-CH₃-CO]⁺ | High[8][9] | High[10][11] |
The primary fragmentation pathway for both isomers involves the loss of a methyl radical followed by the loss of carbon monoxide. While the major fragments are identical, careful analysis of the relative intensities may reveal minor, reproducible differences.
Figure 2: Primary mass spectral fragmentation pathway for fluoroacetophenone isomers.
Conclusion
The unambiguous differentiation of 2-fluoroacetophenone and 4-fluoroacetophenone is reliably achieved through a multi-technique spectroscopic approach. NMR spectroscopy, particularly the analysis of aromatic proton splitting patterns and carbon-fluorine coupling constants, provides the most definitive evidence. IR spectroscopy offers rapid confirmation of the carbonyl functional group with subtle, isomer-dependent frequency shifts. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their materials, a critical aspect of rigorous scientific and developmental work.
References
- A Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone - Benchchem. (n.d.).
- 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- A Comparative Analysis of 2',6'-Difluoroacetophenone using ¹H and ¹³C NMR Spectroscopy - Benchchem. (n.d.).
- 4-Fluoroacetophenone(403-42-9) 13C NMR spectrum - ChemicalBook. (n.d.).
- 4-Fluoroacetophenone(403-42-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- 2'-Fluoroacetophenone(445-27-2) 13C NMR spectrum - ChemicalBook. (n.d.).
- An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers - Benchchem. (n.d.).
- 4'-fluoroacetophenone, azine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 4-Fluoroacetophenone(403-42-9) MS spectrum - ChemicalBook. (n.d.).
- 2-Chloro-4'-fluoroacetophenone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 2'-Fluoroacetophenone(445-27-2) MS spectrum - ChemicalBook. (n.d.).
- 4-Fluoroacetophenone(403-42-9)IR1 - ChemicalBook. (n.d.).
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. (2021, March 1).
- 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem. (n.d.).
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (2013).
- p-Fluoroacetophenone 4-[1-adamantyl]-3-thiosemicarbazone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Fluorination effects probed in 4-fluoroacetophenone and its monohydrate - RSC Publishing. (n.d.).
- 2-Dibutylamino-4'-fluoroacetophenone - Optional[13C NMR] - Chemical Shifts. (n.d.).
- 4-Fluoroacetophenone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 4-Fluoroacetophenone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- 2-Bromo-4'-fluoroacetophenone - SpectraBase. (n.d.).
- o-Fluoroacetophenone - the NIST WebBook. (n.d.).
- 2'-Fluoroacetophenone | Biochemical Reagent - MedchemExpress.com. (n.d.).
- Rotational Spectroscopy Meets Quantum Chemistry for Analyzing Substituent Effects on Non-Covalent Interactions: The Case of the Trifluoroacetophenone-Water Complex - MDPI. (2020, October 23).
- Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. - ResearchGate. (n.d.).
- o-Fluoroacetophenone - the NIST WebBook. (n.d.).
- 4-Fluoroacetophenone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
- 4-Fluoroacetophenone - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
- o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem. (n.d.).
- 403-42-9 | 4'-Fluoroacetophenone | ChemScene. (n.d.).
- Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts - The Royal Society of Chemistry. (n.d.).
- 4-Fluoroacetophenone 403-42-9 wiki - Guidechem. (n.d.).
- 2'-Fluoroacetophenone | Biochemical Reagent - MedchemExpress.com. (n.d.).
- 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc. (2025, August 19).
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A Comparative Guide to the Validation of Analytical Methods for Fluorinated Ketones
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated ketones in pharmaceuticals and advanced materials necessitates robust and reliable analytical methods for their characterization and quantification.[1][2][3] The validation of these methods is not merely a regulatory formality but a critical scientific endeavor to ensure data integrity, product quality, and patient safety. This guide provides a comprehensive comparison of analytical techniques and a detailed framework for their validation, grounded in scientific principles and regulatory expectations.
The Analytical Landscape: Choosing the Right Tool for Fluorinated Ketone Analysis
The unique physicochemical properties of fluorinated ketones, stemming from the high electronegativity of fluorine, demand careful consideration in the selection of analytical instrumentation. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC/UPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Best Suited For | Volatile and thermally stable fluorinated ketones.[4] | A wider range of fluorinated ketones, including less volatile and thermally labile compounds.[5] |
| Advantages | - High resolving power for complex mixtures.- Excellent sensitivity and specificity with MS detection.- Well-established and robust technique.[4] | - Versatility in column chemistry and mobile phases allows for method optimization.- Suitable for non-volatile and polar compounds.- Can be coupled with various detectors (UV, MS, etc.). |
| Limitations | - Requires derivatization for non-volatile compounds.- Potential for thermal degradation of sensitive analytes. | - Mobile phase selection can be complex.- Potential for peak tailing with highly fluorinated compounds on traditional C18 columns. Fluorinated stationary phases can offer alternative selectivity.[5] |
| Typical Applications | - Analysis of residual solvents.- Purity determination of volatile starting materials. | - Assay of active pharmaceutical ingredients (APIs).- Impurity profiling.- Stability studies.[2] |
Expert Insight: The choice between GC-MS and HPLC/UPLC is fundamentally driven by the analyte's volatility and thermal stability. For novel fluorinated ketones, initial thermal stability screening by techniques like thermogravimetric analysis (TGA) can prevent unforeseen challenges during GC method development. While GC-MS offers exceptional separation for volatile isomers, the versatility of modern HPLC/UPLC with a vast array of stationary phases, including those specifically designed for fluorinated compounds, provides a broader applicability for drug discovery and development.[5]
The Cornerstone of Reliability: A Deep Dive into Method Validation Parameters
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[6][7] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), and the U.S. Food and Drug Administration (FDA) guidances provide a comprehensive framework for this process.[6][7][8][9][10][11][12][13][14]
Specificity/Selectivity
The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[6][7] This is paramount for accurate quantification and impurity detection.
Experimental Protocol:
-
Analyte Identification: Analyze a solution of the fluorinated ketone standard to establish its retention time and/or mass spectrum.
-
Placebo/Blank Analysis: Analyze a placebo (formulation without the active ingredient) or a blank solvent to ensure no interfering peaks are present at the analyte's retention time.
-
Spiked Placebo Analysis: Spike the placebo with known impurities and degradation products to demonstrate that the method can separate them from the main analyte peak.
-
Forced Degradation Studies: Subject the fluorinated ketone to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[15][16][17][18][19] The analytical method must be able to resolve the analyte from these degradants, proving it is "stability-indicating."[15][16][17]
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of the fluorinated ketone at different concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each standard solution in triplicate.
-
Data Evaluation: Plot the average response against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be close to zero.
Accuracy
The "Why": Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systematic error of the method.[8]
Experimental Protocol:
-
Spiked Placebo Preparation: Prepare placebo samples spiked with the fluorinated ketone at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the concentration of the analyte.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.
Precision
The "Why": Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the random error.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on different equipment.
-
Compare the results from the different conditions.
-
Calculate the overall RSD.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD: The lowest concentration of analyte in a sample that can be detected, but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision.
Experimental Protocol:
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably distinguished from the baseline noise.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or blank injections) and S is the slope of the calibration curve.
-
Robustness
The "Why": Robustness demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[6] This provides an indication of the method's suitability for routine use.
Experimental Protocol:
-
Identify Critical Parameters: Identify method parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary Parameters: Deliberately vary these parameters within a realistic range.
-
Analyze Samples: Analyze a standard solution under each varied condition.
-
Evaluate Impact: Assess the impact of the variations on the results (e.g., retention time, peak shape, resolution, and quantitative results). The method is considered robust if the results remain within the acceptance criteria.
System Suitability
The "Why": System suitability testing is an integral part of the analytical procedure that ensures the analytical system is performing appropriately at the time of analysis.
Experimental Protocol:
-
Define Parameters: Establish system suitability parameters based on the method's performance characteristics. These may include:
-
Resolution (Rs): The separation between the analyte peak and the closest eluting peak.
-
Tailing Factor (T): A measure of peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of replicate injections.
-
-
Set Acceptance Criteria: Define acceptable limits for each parameter (e.g., Rs > 2.0, T ≤ 2.0, N > 2000, RSD ≤ 1.0% for six replicate injections).
-
Perform at the Start of Each Run: Inject a system suitability standard before analyzing any samples to verify the system's performance.
Stability-Indicating Methods: The Role of Forced Degradation Studies
Forced degradation studies are a critical component of method validation, particularly for stability-indicating methods.[15][16][17][18][19] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions to generate degradation products.[15][17] The primary goal is to demonstrate that the analytical method can effectively separate the intact drug from its potential degradation products, thus providing an accurate measure of the drug's stability.[15][16][17]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl
-
Base Hydrolysis: 0.1 M to 1 M NaOH
-
Oxidation: 3% to 30% Hydrogen Peroxide
-
Thermal: 60°C to 80°C
-
Photolytic: Exposure to UV and visible light (ICH Q1B)
Expert Insight: The extent of degradation should be targeted between 5-20% to ensure that the degradation products are formed at a sufficient level for detection and resolution without completely degrading the parent compound.[15] Achieving this target often requires careful optimization of the stress conditions (reagent concentration, temperature, and exposure time). Mass balance assessment, where the sum of the assay of the parent drug and the impurities is close to 100%, is a crucial aspect of forced degradation studies to ensure that all significant degradation products have been accounted for.
Conclusion
The validation of analytical methods for fluorinated ketones is a multifaceted process that requires a deep understanding of both the chemistry of the analytes and the principles of analytical science. By judiciously selecting the appropriate analytical technique and rigorously evaluating the method against the established validation parameters, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This, in turn, is fundamental to the successful development and commercialization of safe and effective products containing these important chemical entities.
References
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Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Colby, D. A. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. University of Mississippi. [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 40(4), 164-170. [Link]
-
Biosciences Biotechnology Research Asia. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2007). Development and validation of a stability-indicating HPLC method for the determination of related substances of bicalutamide in bulk drug and pharmaceutical dosage form.
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]
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Benchmarking synthesis protocols for 2-Fluoro-1-(4-fluorophenyl)ethanone
Benchmarking Synthesis Protocols for 2-Fluoro-1-(4-fluorophenyl)ethanone
2-Fluoro-1-(4-fluorophenyl)ethanone (CAS: 369-41-5) is a highly valued fluorinated building block used extensively in medicinal chemistry to impart metabolic stability and modulate lipophilicity in active pharmaceutical ingredients (APIs)[1]. Synthesizing
To help synthetic chemists select the optimal route for producing 2-fluoro-1-(4-fluorophenyl)ethanone, this guide objectively benchmarks the two most prevalent synthetic strategies: Direct Electrophilic
Route Comparison: Electrophilic vs. Nucleophilic Pathways
The synthesis of 2-fluoro-1-(4-fluorophenyl)ethanone can be approached from two fundamentally opposed mechanistic angles.
-
Electrophilic
-Fluorination: Utilizes 4-fluoroacetophenone and an electrophilic fluorine source (e.g., Selectfluor). Because direct fluorination of the keto-form is inefficient, the ketone must be pre-activated into a silyl enol ether[2]. -
Nucleophilic Halex: Utilizes 2-bromo-1-(4-fluorophenyl)ethanone (4-fluorophenacyl bromide) and a nucleophilic fluoride source like Potassium Fluoride (KF)[3]. To overcome the poor solubility and high lattice energy of KF in organic solvents, a phase transfer catalyst such as 18-crown-6 is employed to generate a highly reactive, "naked" fluoride anion[4].
Comparative synthetic workflows for electrophilic vs. nucleophilic α-fluorination.
Quantitative Benchmarking Data
The following table summarizes the key performance indicators for both protocols based on standard lab-scale execution (10–50 mmol).
| Parameter | Route A: Electrophilic Fluorination | Route B: Nucleophilic Halex |
| Substrate | 4-Fluoroacetophenone | 4-Fluorophenacyl bromide |
| Fluorine Source | Selectfluor | Potassium Fluoride (KF) |
| Typical Yield | 65 – 75% | 85 – 95% |
| Reaction Time | 12 – 16 hours (2 steps) | 2 – 4 hours |
| Regioselectivity | Excellent (fixed by enol ether) | Good (SN2 predominates) |
| Scalability | Moderate (Reagent cost & mass) | Excellent (Cost-efficient, scalable) |
| Safety Profile | Mild handling, non-volatile | Substrate is a strong lachrymator |
Protocol 1: Nucleophilic Halogen Exchange (Recommended for Scale & Yield)
This protocol leverages an
Mechanistic activation of Potassium Fluoride via 18-Crown-6 sequestration.
Self-Validating Workflow
-
Catalyst Pre-activation: In an oven-dried flask under nitrogen, suspend anhydrous KF (1.5 eq) and 18-crown-6 (0.1 eq) in anhydrous Acetonitrile (MeCN). Stir at room temperature for 30 minutes.
-
Causality: KF is practically insoluble in MeCN. 18-crown-6 acts as an ionophore, strongly chelating the
cation and pulling the salt into solution. This generates a "naked" fluoride ion with drastically enhanced nucleophilicity[4].
-
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of 4-fluorophenacyl bromide (1.0 eq) in MeCN dropwise over 15 minutes[3].
-
Causality: The dropwise addition at sub-ambient temperature restricts the local concentration of the electrophile. This thermodynamic control outcompetes base-catalyzed self-condensation reactions.
-
-
Reaction Validation Check: At
hours, withdraw a 0.1 mL aliquot, dilute with EtOAc, and run a TLC (15% EtOAc/Hexanes; UV 254 nm).-
Causality: 2-Fluoro-1-(4-fluorophenyl)ethanone is slightly less polar than its brominated precursor. The reaction is complete when the starting material spot (
) fully transitions to the product spot ( ). Do not push the reaction past 4 hours, as trace di-fluorination can initiate.
-
-
Workup & Isolation: Quench the reaction with saturated aqueous
. Extract 3x with EtOAc, wash with brine, dry over , and concentrate under reduced pressure. -
Analytical Validation: Run a
NMR (400 MHz, ). You must observe a characteristic doublet at ppm ( Hz) corresponding to the protons. The massive coupling constant ( Hz) validates successful fluorine incorporation at the -position.
Protocol 2: Electrophilic -Fluorination (Recommended for Safety & Precision)
This protocol circumvents the lachrymatory handling of bromoacetophenones by starting from the benign 4-fluoroacetophenone. Because direct fluorination of ketones is unselective, it forces regiocontrol via a silyl enol ether intermediate.
Self-Validating Workflow
-
Enolate Trapping: Dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C. Add Triethylamine (1.5 eq) followed by slow addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq).
-
Causality: Bypassing direct ketone fluorination avoids polyfluorination. The silyl enol ether locks the reactive geometry and significantly elevates the HOMO of the substrate, preparing it for an electrophilic strike.
-
-
Intermediate Validation Check: After 1 hour, check TLC (10% EtOAc/Hexanes). The starting ketone must be completely consumed.
-
Causality: Any unreacted ketone will poison the subsequent fluorination step and complicate purification. If SM persists, add 0.2 eq additional TMSOTf.
-
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove DCM and excess
, then immediately redissolve the crude silyl enol ether in anhydrous MeCN.-
Causality: Selectfluor has severely limited solubility in non-polar solvents like DCM, but demonstrates excellent solubility and kinetic activity in MeCN[2].
-
-
Fluorination: Add Selectfluor (1.05 eq) in one portion at room temperature. Stir for 12 hours.
-
Causality: The
transfer from Selectfluor to the electron-rich double bond drives the collapse of the silyl ether, releasing TMS-F and directly yielding the -fluoroketone.
-
-
Workup & Validation: Filter the suspension to remove the insoluble TEDA-byproduct. Wash the filtrate with
, extract with EtOAc, and purify via flash chromatography. The resulting product should be a white solid matching the identical NMR checkpoints established in Protocol 1.
Executive Conclusion
For routine drug discovery applications where throughput and material yield are critical, Route B (Halex) is the definitively superior protocol. It boasts shorter reaction times and lower reagent overhead, provided your laboratory is equipped to safely handle
References
Sources
The Catalyst's Choice: A Comparative Guide to the Efficacy of Catalysts in Fluorinated Ketone Synthesis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorinated ketones, in particular, serve as versatile building blocks and key pharmacophores that can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive compounds. The synthesis of these valuable motifs, however, presents unique challenges, with the choice of catalyst being paramount to achieving high efficiency, regioselectivity, and stereoselectivity. This guide provides an in-depth comparison of the leading catalytic systems for the synthesis of fluorinated ketones, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
A Comparative Overview of Catalytic Strategies
The synthesis of fluorinated ketones can be broadly categorized into three main catalytic approaches: organocatalysis, transition metal catalysis, and photocatalysis. Each strategy offers distinct advantages and is suited for different synthetic goals, from the asymmetric α-fluorination of simple cyclic ketones to the regioselective functionalization of complex polycyclic systems.
Organocatalysis: The Power of Enamine Activation
Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of ketones, primarily through the mechanism of enamine catalysis.[1][2] Chiral primary or secondary amines react with the ketone substrate to form a transient chiral enamine, which then undergoes a stereocontrolled electrophilic attack by a fluorine source.
The choice between a primary and a secondary amine catalyst is critical. While secondary amines like proline were initially explored, they often lead to low enantioselectivity in the fluorination of ketones.[3] The breakthrough in this area came with the development of primary amine catalysts derived from Cinchona alkaloids.[1][2] These catalysts have demonstrated exceptional levels of enantiocontrol in the α-fluorination of a wide range of cyclic ketones.[1]
Mechanism of Organocatalytic Enamine-Mediated α-Fluorination:
Figure 1: Catalytic cycle of enamine-mediated α-fluorination.
Table 1: Performance of Organocatalysts in the α-Fluorination of Cyclic Ketones
| Entry | Substrate | Catalyst (mol%) | Fluorinating Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | Cinchona Alkaloid Derivative (20) | NFSI | CHCl₃ | 12 | -20 | 88 | 99 | [1][2] |
| 2 | 4-Phenylcyclohexanone | Cinchona Alkaloid Derivative (20) | NFSI | CHCl₃ | 18 | -20 | 75 | 97 | [2] |
| 3 | N-Boc-4-piperidone | Cinchona Alkaloid Derivative (20) | NFSI | CHCl₃ | 12 | -20 | 85 | 95 | [1] |
| 4 | Cyclopentanone | Cinchona Alkaloid Derivative (20) | NFSI | CHCl₃ | 24 | -20 | 52 | 88 | [1] |
Transition Metal Catalysis: Versatility and High Activity
Transition metal catalysis offers a broad scope for the synthesis of fluorinated ketones, with catalysts based on nickel, iridium, and vanadium demonstrating high efficacy.[4] These systems can achieve both α-fluorination and the synthesis of more complex fluorinated structures.
Nickel(II) complexes with chiral ligands, such as dbfox, have been successfully employed for the highly enantioselective α-fluorination of carbonyl compounds.[4] Iridium catalysts, like [Cp*IrCl₂]₂, can isomerize allylic alcohols to enolates, which are then trapped by an electrophilic fluorine source to yield α-fluoro ketones.[4][5] Vanadium catalysts have been used for the coupling of allenylic alcohols with electrophilic fluorine sources to produce α-fluoro-α',β'-unsaturated ketones.[4][6]
Mechanism of a Representative Metal-Catalyzed α-Fluorination:
Figure 2: Generalized catalytic cycle for metal-catalyzed α-fluorination.
Table 2: Performance of Transition Metal Catalysts in Fluorinated Ketone Synthesis
| Entry | Substrate Type | Catalyst System | Fluorinating Agent | Solvent | Yield (%) | Stereoselectivity | Reference |
| 1 | β-Ketoesters | Ni(II)-dbfox | Selectfluor | THF | up to 98 | up to 98% ee | [4] |
| 2 | Allylic Alcohols | [Cp*IrCl₂]₂ | Selectfluor | Dioxane | up to 90 | Regiospecific | [4][5] |
| 3 | Allenylic Alcohols | Vanadium-based | NFSI | CH₂Cl₂ | up to 85 | N/A | [4][6] |
Photocatalysis: Unlocking New Regioselectivities
Photocatalysis has opened new avenues for the synthesis of fluorinated ketones by enabling the direct fluorination of unactivated C(sp³)–H bonds.[7] This approach is particularly valuable for achieving regioselectivities that are complementary to traditional enolate-based methods, such as β- and γ-fluorination.[7][8]
In a typical photocatalytic system, a photosensitizer (e.g., benzil) is excited by visible light and then interacts with an electrophilic fluorine source (e.g., Selectfluor) to generate a reactive fluorine radical. This radical can then abstract a hydrogen atom from the substrate, with the regioselectivity often directed by the ketone functional group in rigid molecular scaffolds.[7]
Mechanism of Photocatalytic C–H Fluorination:
Figure 3: Proposed mechanism for photocatalytic C-H fluorination.
Table 3: Examples of Photocatalytic Fluorination of Ketones
| Entry | Substrate | Photocatalyst | Fluorinating Agent | Key Feature | Reference |
| 1 | Adamantyl methyl ketone | Benzil | Selectfluor | Selective γ-fluorination | [7] |
| 2 | Steroidal Ketones | Benzil | Selectfluor | Directed β- and γ-fluorination | [7] |
Head-to-Head Comparison of Catalytic Systems
The choice of catalytic system is highly dependent on the desired outcome of the fluorination reaction. The following table provides a direct comparison of the three main approaches.
Table 4: Comparative Analysis of Catalytic Systems for Fluorinated Ketone Synthesis
| Feature | Organocatalysis | Transition Metal Catalysis | Photocatalysis |
| Catalyst Type | Chiral amines (e.g., Cinchona alkaloids) | Metal-ligand complexes (e.g., Ni, Ir, V) | Organic dyes or metal complexes (e.g., Benzil, Ru, Ir) |
| Typical Substrates | Cyclic ketones, aldehydes | β-dicarbonyls, allylic/allenylic alcohols | Ketones with rigid scaffolds |
| Regioselectivity | α-position (via enamine) | α-position, or depends on substrate | β- and γ-positions (C-H activation) |
| Stereoselectivity | High enantioselectivity | High enantioselectivity possible | Generally not stereoselective |
| Fluorinating Agent | NFSI | Selectfluor, NFSI | Selectfluor |
| Advantages | Metal-free, high enantioselectivity | High reactivity, broad substrate scope | Unique regioselectivity, mild conditions |
| Disadvantages | Limited to α-fluorination of specific substrates | Potential for metal contamination | Limited to specific substrates, often not stereoselective |
Experimental Protocols: A Practical Guide
To facilitate the application of these methods, detailed experimental protocols for two representative fluorination reactions are provided below.
Protocol 1: Organocatalytic Enantioselective α-Fluorination of Cyclohexanone
This protocol is adapted from the work of MacMillan and co-workers.[1][2]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Cinchona alkaloid-derived primary amine catalyst (0.2 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Chloroform (CHCl₃), anhydrous
-
Trichloroacetic acid (TCA) (0.2 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Cinchona alkaloid catalyst and trichloroacetic acid.
-
Add anhydrous chloroform and cool the solution to -20 °C.
-
Add cyclohexanone dropwise to the cooled solution.
-
Stir the mixture for 10 minutes at -20 °C.
-
Add NFSI in one portion.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-fluorocyclohexanone.
Protocol 2: Iridium-Catalyzed Synthesis of an α-Fluoro Ketone from an Allylic Alcohol
This protocol is based on the work of Martín-Matute and colleagues.[4][5]
Materials:
-
Allylic alcohol (1.0 equiv)
-
[Cp*IrCl₂]₂ (0.025 equiv)
-
Selectfluor® (1.5 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a vial, add the allylic alcohol, [Cp*IrCl₂]₂, and Selectfluor®.
-
Add anhydrous 1,4-dioxane.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30 °C) under an air atmosphere.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro ketone.
Experimental Workflow:
Figure 4: General experimental workflow for catalytic fluorination.
Conclusion and Future Outlook
The synthesis of fluorinated ketones has been significantly advanced through the development of diverse and powerful catalytic systems. Organocatalysis, particularly with chiral primary amines, provides unparalleled enantioselectivity for the α-fluorination of cyclic ketones. Transition metal catalysis offers a broader scope and higher reactivity for a variety of substrates and transformations. Photocatalysis has unlocked novel regioselectivities by enabling the direct fluorination of unactivated C-H bonds.
The choice of the optimal catalyst and methodology is a multifactorial decision that depends on the specific synthetic target, desired selectivity, and available resources. As the demand for structurally diverse and complex fluorinated molecules continues to grow, future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems. The synergistic combination of different catalytic modes, such as dual catalysis, and the exploration of novel catalyst scaffolds hold great promise for further expanding the synthetic chemist's toolkit for the preparation of these valuable fluorinated ketones.
References
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Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]
-
Trost, B. M., & Tracy, J. S. (2019). Vanadium-Catalyzed Coupling of Allenyl Alcohols with Electrophilic Halide Sources. Organic Letters, 21(5), 1207–1211. [Link]
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Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
ACS Publications. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]
-
Macmillan Group - Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. [Link]
-
eScholarship.org. (2015). Catalytic Enantioselective Fluorination of Carbonyl Compounds. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Enantioselective Organocatalytic ??-Fluorination of Cyclic Ketones. [Link]
-
PMC - NIH. (2017). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. [Link]
-
PMC - NIH. (2015). A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]
-
Organic Chemistry Portal. (2011). A Facile Synthesis of α-Fluoro Ketones Catalyzed by [Cp*IrCl2]2. [Link]
-
AMS Dottorato. (2014). Development of new protocols for Organocatalysis. [Link]
-
ACS Publications. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. [Link]
-
PubMed. (2015). N-heterocyclic carbene catalyzed enantioselective α-fluorination of aliphatic aldehydes and α-chloro aldehydes: synthesis of α-fluoro esters, amides, and thioesters. [Link]
-
PMC - NIH. (2017). Ketones as directing groups in photocatalytic sp3 C–H fluorination. [Link]
-
ResearchGate. (2025). Catalytic Synthesis of Fluoroalkyl Ketones. [Link]
-
ACS Publications. (2025). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. [Link]
-
ACS Publications. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. [Link]
-
ResearchGate. (2025). (PDF) Selective fluorination of alkyl C-H bonds via photocatalysis. [Link]
-
PubMed. (2025). Enantioselective Synthesis of α-Aryl-α-fluoroketones by CPA-Catalyzed Desymmetrization of 1,3-Indanediones. [Link]
-
MIT Open Access Articles. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. [Link]
-
CORE. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]
-
MDPI. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. [Link]
-
Beilstein Journals. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]
-
ACS Publications. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. [Link]
-
ACS Publications. (2021). C–C Bond Fluorination via Manganese Catalysis. [Link]
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Semantic Scholar. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. [Link]
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ChemRxiv. (2023). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. [Link]
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Safety Operating Guide
A Researcher's Guide to Handling 2-Fluoro-1-(4-fluorophenyl)ethanone: Essential Safety and Operational Protocols
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven insights for the safe handling of 2-Fluoro-1-(4-fluorophenyl)ethanone, a member of the α-haloketone class of compounds. These compounds are invaluable synthetic building blocks but require meticulous handling due to their potential hazards.[1][2] This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.
Immediate Safety Briefing: Hazard Profile
Primary Hazards:
-
Skin Corrosion/Irritation: These compounds can cause skin irritation upon contact.[4][6]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[4]
-
Lachrymatory Effects: Many α-haloketones are lachrymators, meaning they can cause tearing and irritation to the eyes and respiratory tract upon exposure to vapors.
-
Toxicity: While specific data on this compound is limited, related structures are harmful if swallowed, in contact with skin, or inhaled.[5]
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection comes from robust engineering controls.
-
Ventilated Fume Hoods: All handling of 2-Fluoro-1-(4-fluorophenyl)ethanone, including weighing, transfers, and reactions, must be conducted within a properly functioning chemical fume hood.[7][8] This is critical to contain vapors and prevent inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Familiarize yourself with their operation before beginning any work.
Personal Protective Equipment (PPE): A Multi-Layered Approach
Given the corrosive and lachrymatory nature of α-haloketones, a comprehensive PPE strategy is mandatory.[9][10]
Eye and Face Protection
Standard safety glasses are insufficient.
-
Chemical Splash Goggles: Always wear chemical splash goggles with side shields that conform to ANSI Z87.1 or equivalent standards.[7][11]
-
Face Shield: When handling larger quantities (>5 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[10][11]
Hand Protection
Glove selection is critical, as no single material protects against all chemicals.[12][13] For ketones and halogenated compounds, a multi-layered approach is recommended.
-
Double Gloving: Always wear two pairs of gloves. This provides a backup barrier in case of a tear or permeation of the outer glove.
-
Glove Material Selection:
-
Inner Glove: A thin, disposable nitrile glove provides good dexterity for fine manipulations.[14]
-
Outer Glove: For extended work or potential immersion, a thicker, more resistant glove is necessary. Butyl or Viton® gloves offer excellent protection against a wide range of organic compounds, including ketones.[13][15] Neoprene can also be a suitable alternative for shorter-duration tasks.[13][15]
-
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures.[7][16]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Fluoro-1-(4-fluorophenyl)ethanone.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.
-
Chemical-Resistant Apron: For larger-scale operations, an apron made of a chemically resistant material like rubber or PVC should be worn over the lab coat.[9][11]
-
Footwear: Closed-toe shoes made of a non-porous material are required.[7] Never wear sandals or open-toed shoes in the laboratory.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Handling and Dispensing
-
Preparation: Before handling the chemical, ensure all necessary PPE is correctly donned and that the fume hood sash is at the appropriate working height.
-
Dispensing: Use a spatula or powder funnel for solids to minimize dust generation. For liquids, use a syringe or pipette.
-
Cleaning: Immediately wipe up any small spills within the fume hood using a compatible absorbent material.
Waste Disposal
Alpha-haloketones should be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Fluoro-1-(4-fluorophenyl)ethanone".
-
Containerization: Use a designated, leak-proof, and chemically compatible container for all waste generated.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, use an absorbent pad to clean it up and dispose of it as hazardous waste. For a large spill or a spill outside of the fume hood, evacuate the area, alert others, and contact your institution's EHS department immediately.
By integrating these principles of hazard assessment, engineering controls, and meticulous PPE protocols into your workflow, you can confidently and safely handle 2-Fluoro-1-(4-fluorophenyl)ethanone and advance your research objectives.
References
-
Recommendations for Chemical Protective Clothing. (n.d.). NIOSH - CDC Archive. Retrieved from [Link]
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Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). QuadMed. Retrieved from [Link]
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Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. Retrieved from [Link]
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10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of South Florida. Retrieved from [Link]
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2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
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SAFETY DATA SHEET - 4'-Fluoroacetophenone. (n.d.). Fisher Scientific. Retrieved from [Link]
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Management of Alpha-Contaminated Wastes. (n.d.). IAEA. Retrieved from [Link]
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Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014, January 28). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH. Retrieved from [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC. Retrieved from [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
